5-(4-Methylpiperazin-1-yl)-2-nitroaniline
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)9-2-3-11(15(16)17)10(12)8-9/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLBMGPQZJDFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374997 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23491-48-7 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS Number: 23491-48-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, CAS number 23491-48-7. It is a valuable intermediate in organic synthesis and has emerged as a significant molecule in medicinal chemistry, notably as a selective inhibitor of Sirtuin 6 (SIRT6). This document details its physicochemical properties, synthesis, characterization, and biological activity. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its quantitative data. Furthermore, this guide includes visualizations of its synthetic route and its role in the SIRT6 signaling pathway to facilitate a deeper understanding of its chemical and biological context.
Introduction
This compound is a nitroaniline derivative featuring a methylpiperazine moiety. This structural combination imparts unique chemical and biological properties, making it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds like benzimidazoles.[1] The presence of the piperazine group is a common feature in many pharmacologically active compounds, often enhancing pharmacokinetic properties.[1] In recent years, this compound has garnered significant attention as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in various cellular processes, including metabolism, DNA repair, and inflammation.[2][3] Its potential as a therapeutic agent, particularly in the context of diabetes, has made it a subject of intensive research.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23491-48-7 | [4] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [5] |
| Molecular Weight | 236.27 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 152-155 °C | [5][6] |
| Boiling Point | 444.2 ± 45.0 °C (Predicted) | [5] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.35 ± 0.42 (Predicted) | [5] |
| Solubility | Soluble in water and organic solvents | [5] |
| InChIKey | MWLBMGPQZJDFKZ-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.
Synthetic Workflow
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of this compound is as follows:[5]
-
Reaction Setup: In a microwave reactor vessel, combine 5-Fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (TEA, 1.86 ml) in N-methylpyrrolidone (NMP, 1.5 ml).
-
Reaction: Heat the reaction mixture in a microwave reactor to 100°C for 20 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (50 ml) and stir for 20 minutes.
-
Isolation: Collect the resulting yellow solid by filtration.
-
Purification: Wash the solid with deionized water and subsequently dry it under high vacuum to yield the final product.
Characterization Data
The identity and purity of the synthesized compound can be confirmed by various analytical techniques.
| Analysis Method | Result | Reference(s) |
| LC-MS (Condition B) | Retention time (tR) = 0.47 min; [M+H]⁺ = 237.19 | [5] |
| Purity | Typically >95% | [7] |
Biological Activity: SIRT6 Inhibition
This compound has been identified as a potent inhibitor of SIRT6, an NAD⁺-dependent histone deacetylase.[2] SIRT6 plays a crucial role in regulating gene expression, metabolism, and DNA repair by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][8]
SIRT6 Signaling Pathway
The following diagram illustrates the role of SIRT6 in histone deacetylation and the inhibitory effect of this compound.
Quantitative Biological Data
The inhibitory potency and binding affinity of this compound against SIRT6 have been determined using various biochemical and biophysical assays.
| Assay | Parameter | Value (µM) | Reference(s) |
| Fluor de Lys (FDL) Assay | IC₅₀ | 4.93 | [2] |
| Surface Plasmon Resonance (SPR) | Kᴅ | 9.76 | [2] |
| Isothermal Titration Calorimetry (ITC) | Kᴅ | 10 | [2] |
Experimental Protocols for Biological Assays
The following sections provide an overview of the methodologies used to assess the biological activity of this compound.
Fluor de Lys (FDL) SIRT6 Inhibition Assay
This fluorescence-based assay measures the deacetylase activity of SIRT6.
-
Reaction Mixture: Prepare a reaction mixture containing SIRT6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), NAD⁺, and a fluorogenic SIRT6 substrate (e.g., a peptide with an acetylated lysine).
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the wells of a microplate.
-
Enzyme Addition: Initiate the reaction by adding recombinant human SIRT6 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measurement: Measure the fluorescence intensity using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity between the compound and SIRT6.
-
Immobilization: Immobilize recombinant human SIRT6 protein onto a sensor chip.
-
Analyte Injection: Inject different concentrations of this compound in a running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding of the compound to the immobilized protein.
-
Kinetic Analysis: Analyze the association (kon) and dissociation (koff) rates from the sensorgram data.
-
Affinity Determination: Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of the compound to SIRT6, providing a thermodynamic profile of the interaction.
-
Sample Preparation: Prepare a solution of recombinant human SIRT6 in a dialysis buffer and a solution of this compound in the same buffer.
-
Titration: Titrate the compound solution into the protein solution in the sample cell of an isothermal titration calorimeter.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
Applications and Future Directions
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly substituted benzimidazoles.[1] Its primary application lies in the field of medicinal chemistry as a lead compound for the development of novel SIRT6 inhibitors.[2] Given the role of SIRT6 in various diseases, including diabetes and cancer, this compound and its derivatives are of significant interest for drug discovery and development.[3] Future research may focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with significant utility in both synthetic and medicinal chemistry. Its straightforward synthesis and potent inhibitory activity against SIRT6 make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activity, along with detailed experimental protocols to aid in its application in research and drug development. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics targeting SIRT6-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 6. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a compound of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a solid, yellow to yellow-brown compound.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for laboratory and developmental work.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [2][3][4] |
| Molecular Weight | 236.27 g/mol | [2][4] |
| Melting Point | 152-155 °C | [2][3][4] |
| Boiling Point | 444.2 °C at 760 mmHg | [2][3][4] |
| Density | 1.264 g/cm³ | [2][3][4] |
| pKa (Predicted) | 7.35 ± 0.42 | [2][3] |
| LogP | 2.03610 | [3] |
| XLogP3 | 1.1 | [4] |
| Vapor Pressure | 4.37E-08 mmHg at 25°C | [2][3] |
| Flash Point | 222.4 °C | [2][3][4] |
| Appearance | Light yellow to yellow Solid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
Experimental Protocols
Synthesis of this compound [1]
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated nitroaniline with N-methylpiperazine. A detailed experimental protocol is as follows:
-
Reaction Setup : In a suitable reaction vessel, combine 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methylpyrrolidone (1.5 ml).
-
Microwave Irradiation : Place the reaction mixture in a microwave reactor and heat to 100°C for 20 hours.
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Precipitation : Dilute the reaction mixture with deionized water (50 ml) and stir for 20 minutes to induce precipitation.
-
Isolation : Collect the resulting yellow solid by filtration.
-
Purification : Wash the solid with deionized water and dry it under high vacuum to yield the final product, 5-(4-methylpiperazine)-2-nitroaniline (1.45 g).
Diagram of the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathway
This compound has been identified as a potent inhibitor of Sirtuin 6 (SIRT6).[5] SIRT6 is a histone deacetylase that plays a crucial role in various cellular processes, including glucose metabolism. Inhibition of SIRT6 by this compound has been shown to increase the levels of glucose transporter 1 (GLUT-1), which in turn can lead to a reduction in blood glucose levels.[5] This makes this compound and its derivatives promising candidates for the treatment of type 2 diabetes.[5]
The compound demonstrated an IC₅₀ value of 4.93 μM against SIRT6 in a Fluor de Lys (FDL) assay.[5] It also exhibited Kᴅ values of 9.76 μM and 10 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively.[5] Importantly, it showed high selectivity for SIRT6 over other HDAC family members (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM.[5]
Diagram of the SIRT6 Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Handling should be performed in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 4. echemi.com [echemi.com]
- 5. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
5-(4-Methylpiperazin-1-yl)-2-nitroaniline molecular structure and formula
An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a heterocyclic aromatic amine, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitroaniline core linked to a methylpiperazine moiety, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] Notably, this compound has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase, highlighting its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes.[3][4] It also serves as a key building block in the development of tyrosine kinase inhibitors.[5] This document provides a comprehensive overview of its molecular structure, physicochemical properties, biological activity, and synthesis protocols.
Molecular Structure and Formula
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2) at position 2, an aniline group (-NH2) at position 1, and a 4-methylpiperazin-1-yl group at position 5. The piperazine ring typically adopts a stable chair conformation.[5]
-
IUPAC Name: this compound
-
Synonyms: 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine, 5-(4-Methylpiperazino)-2-nitroaniline[2][6][7]
Physicochemical and Crystallographic Data
The compound is typically a yellow solid.[3][7] Its key physicochemical and crystallographic properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 152-155 °C | [3][6][7][9] |
| Boiling Point | 444.2 °C (at 760 mmHg) | [6][7][9] |
| Density | 1.264 g/cm³ | [6][7][9] |
| Flash Point | 222.4 °C | [6][7][9] |
| pKa (Predicted) | 7.35 ± 0.42 | [3][7][9] |
| Polar Surface Area (PSA) | 78.3 Ų | [6] |
| LogP (Predicted) | 2.036 | [9] |
Table 2: Crystallographic Data
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [5] |
| a | 11.027 (2) Å | [5] |
| b | 6.121 (1) Å | [5] |
| c | 17.524 (4) Å | [5] |
| β | 103.79 (3)° | [5] |
| Volume (V) | 1148.7 (4) ų | [5] |
| Z | 4 | [5] |
Biological Activity and Mechanism of Action
This compound has emerged as a significant small molecule inhibitor of SIRT6, a Class III histone deacetylase involved in regulating glucose metabolism.[4]
SIRT6 Inhibition
The compound is the most potent inhibitor in a series of discovered 1-phenylpiperazine derivatives.[4] Its inhibitory activity against SIRT6 has been quantified through various biophysical and biochemical assays.
Table 3: In Vitro Biological Activity
| Assay | Parameter | Value | Source(s) |
| Fluor de Lys (FDL) Assay | IC₅₀ vs. SIRT6 | 4.93 µM | [4] |
| Surface Plasmon Resonance (SPR) | Kᴅ vs. SIRT6 | 9.76 µM | [4] |
| Isothermal Titration Calorimetry (ITC) | Kᴅ vs. SIRT6 | 10 µM | [4] |
Selectivity and In-Vivo Effects
The compound demonstrates high selectivity for SIRT6. In selectivity assays, it showed no activity against other members of the histone deacetylase family (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM.[4] In a mouse model of type 2 diabetes, the compound was found to significantly increase the levels of glucose transporter 1 (GLUT-1), leading to a reduction in blood glucose.[4] This suggests a potential therapeutic application for managing type 2 diabetes.
Caption: Proposed mechanism of anti-diabetic action.
Experimental Protocols
Synthesis Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.
-
Reactants:
-
5-Fluoro-2-nitroaniline
-
N-methylpiperazine
-
Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA) as a base
-
N-methylpyrrolidone (NMP) as a solvent
-
-
Procedure:
-
5-Fluoro-2-nitroaniline (1.0 g), N-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) are combined in N-methylpyrrolidone (1.5 mL).[3]
-
The reaction mixture is heated in a microwave reactor to 100 °C for 16-20 hours.[3][9]
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with deionized water (50 mL) and stirred for 20 minutes to precipitate the product.[3]
-
The resulting yellow solid is collected by filtration, washed with deionized water, and dried under high vacuum.[3]
-
-
Yield: A reported yield for a similar protocol is 96%.[9]
Caption: Workflow for the synthesis of this compound.
Biological Assay Methodologies
The biological activity of the compound was characterized using standard industry assays:
-
Fluor de Lys (FDL) Assay: This biochemical assay was used to determine the compound's half-maximal inhibitory concentration (IC₅₀) against the SIRT6 enzyme, quantifying its potency.[4]
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques were employed to measure the binding affinity (dissociation constant, Kᴅ) between the compound and the SIRT6 protein, confirming direct interaction.[4]
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[8] The compound should be handled in a well-ventilated area.[6][8]
References
- 1. This compound | 23491-48-7 | Benchchem [benchchem.com]
- 2. CAS 23491-48-7: this compound [cymitquimica.com]
- 3. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 4. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline, CAS Number 23491-48-7[1][2][3][4]. The predicted spectrum is elucidated by examining the distinct chemical environments of the protons within the molecule, arising from the interplay of the electron-donating and electron-withdrawing substituents on the aniline ring and the conformational characteristics of the methylpiperazine moiety.
Molecular Structure and Proton Environments
The structure of this compound comprises a disubstituted aniline ring, a piperazine ring, and a methyl group. The protons in this molecule can be categorized into five distinct environments, which will give rise to separate signals in the ¹H NMR spectrum.
Figure 1: Molecular structure of this compound with labeled proton environments.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling principles.
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 8.0 - 8.2 | 1H | d | J ≈ 2.5 Hz (meta) |
| H-4 | ~ 6.8 - 7.0 | 1H | dd | J ≈ 8.5 Hz (ortho), 2.5 Hz (meta) |
| H-6 | ~ 6.6 - 6.8 | 1H | d | J ≈ 8.5 Hz (ortho) |
| NH₂ | ~ 5.9 - 6.2 | 2H | br s | - |
| Piperazine CH₂ (a) | ~ 3.2 - 3.4 | 4H | t | J ≈ 5.0 Hz |
| Piperazine CH₂ (b) | ~ 2.5 - 2.7 | 4H | t | J ≈ 5.0 Hz |
| N-CH₃ | ~ 2.3 - 2.5 | 3H | s | - |
Detailed Spectral Analysis
Aromatic Region (6.5 - 8.5 ppm)
The aromatic region of the spectrum is characterized by three distinct signals corresponding to the three protons on the aniline ring. Their chemical shifts are significantly influenced by the electronic effects of the nitro (-NO₂), amino (-NH₂), and methylpiperazinyl substituents.
-
H-3 (δ ≈ 8.0 - 8.2 ppm): This proton is positioned ortho to the strongly electron-withdrawing nitro group, which causes significant deshielding and shifts its signal far downfield.[5][6] It is meta-coupled to H-4, resulting in a doublet with a small coupling constant (J ≈ 2.5 Hz).
-
H-4 (δ ≈ 6.8 - 7.0 ppm): This proton is ortho to the electron-donating methylpiperazinyl group and para to the electron-withdrawing nitro group. The donating effect of the piperazine and the meta-position to the amino group will shift it upfield relative to unsubstituted benzene (7.3 ppm).[7] It will appear as a doublet of doublets due to ortho coupling with H-6 (J ≈ 8.5 Hz) and meta coupling with H-3 (J ≈ 2.5 Hz).
-
H-6 (δ ≈ 6.6 - 6.8 ppm): This proton is ortho to the strongly electron-donating amino group, which results in significant shielding and an upfield chemical shift.[7][8] It is ortho-coupled to H-4, leading to a doublet with a larger coupling constant (J ≈ 8.5 Hz).
Amine Protons (δ ≈ 5.9 - 6.2 ppm)
The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[9]
Aliphatic Region (2.0 - 3.5 ppm)
The aliphatic region contains the signals from the methylpiperazine moiety.
-
Piperazine CH₂ (a) (δ ≈ 3.2 - 3.4 ppm): These four protons are on the two methylene groups adjacent to the nitrogen atom attached to the aromatic ring. The proximity to the deshielding aniline ring results in a downfield shift compared to the other piperazine protons. They are expected to appear as a triplet due to coupling with the adjacent methylene protons (b), assuming rapid chair-to-chair interconversion of the piperazine ring.[10]
-
Piperazine CH₂ (b) (δ ≈ 2.5 - 2.7 ppm): These four protons are on the methylene groups adjacent to the nitrogen bearing the methyl group. Being further from the aromatic ring, they are more shielded and appear at a higher field.[11] They will also appear as a triplet due to coupling with the adjacent methylene protons (a).
-
N-CH₃ (δ ≈ 2.3 - 2.5 ppm): The three protons of the methyl group attached to the piperazine nitrogen will appear as a sharp singlet, as there are no adjacent protons to cause splitting.[11][12]
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for obtaining the ¹H NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, with its signal set to 0.0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Typical acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.
Logical Workflow for Spectral Prediction
Figure 2: Workflow for predicting the ¹H NMR spectrum.
References
- 1. CAS 23491-48-7: this compound [cymitquimica.com]
- 2. 23491-48-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. echemi.com [echemi.com]
- 5. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 11. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry data for the SIRT6 inhibitor, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. It includes key mass spectrometry data, a detailed experimental protocol for its analysis, and visualizations of its predicted fragmentation pathway, experimental workflow, and its interaction with the SIRT6 signaling pathway.
Quantitative Mass Spectrometry Data
The mass spectrometry data for this compound is summarized in the table below. This data is crucial for the identification and quantification of the compound in various experimental settings.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2][3] |
| Molecular Weight | 236.27 g/mol | [1][3] |
| Theoretical Exact Mass [M] | 236.12733 | [4] |
| Theoretical m/z [M+H]⁺ | 237.13510 | [4] |
| Observed m/z [M+H]⁺ | 237.19 | [1] |
Predicted Mass Spectrometry Fragmentation
While detailed experimental fragmentation data is not widely published, a plausible fragmentation pattern can be predicted based on the structure of this compound and the known fragmentation of similar nitroaniline and piperazine-containing compounds. The protonated molecule [M+H]⁺ is expected to be the precursor ion. The primary fragmentation events are likely to occur at the piperazine ring and involve the loss of the methyl group or cleavage of the ring itself.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Sample Extraction (from biological matrix):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure proper separation, for example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole):
-
Precursor Ion: m/z 237.1
-
Product Ions (examples): m/z 222.1, m/z 182.1, m/z 191.1 (These should be optimized based on experimental fragmentation).
-
Signaling Pathway Context: SIRT6 Inhibition
This compound has been identified as an inhibitor of Sirtuin 6 (SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. By inhibiting SIRT6, this compound can modulate these pathways, which is of significant interest in drug development, particularly for metabolic diseases and cancer.
References
Crystal Structure Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, an organic compound identified as a potential intermediate in the synthesis of novel tyrosine kinase inhibitors and as a SIRT6 inhibitor for the potential treatment of diabetes.[1][2] The following sections detail the crystallographic data, experimental protocols for its synthesis and crystal structure determination, and a visualization of the experimental workflow.
Crystallographic Data
The crystal structure of this compound (C₁₁H₁₆N₄O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement details is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [3]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₆N₄O₂ |
| Formula Weight | 236.28 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.027 (2) Å |
| b | 6.121 (1) Å |
| c | 17.524 (4) Å |
| α | 90° |
| β | 103.79 (3)° |
| γ | 90° |
| Volume | 1148.7 (4) ų |
| Z | 4 |
| Calculated Density | 1.366 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| F(000) | 504 |
| Crystal Size | 0.30 x 0.20 x 0.05 mm |
| θ Range for Data Collection | 2.2 to 25.5° |
| Index Ranges | -13 ≤ h ≤ 13, -7 ≤ k ≤ 7, -21 ≤ l ≤ 21 |
| Refinement Details | |
| Reflections Collected | 2205 |
| Independent Reflections | 2090 [R(int) = 0.042] |
| Completeness to θ = 25.5° | 99.5 % |
| Absorption Correction | Psi-scan |
| Max. and Min. Transmission | 0.995 and 0.971 |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2090 / 0 / 155 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I>2σ(I)] | R1 = 0.064, wR2 = 0.192 |
| R indices (all data) | R1 = 0.089, wR2 = 0.211 |
| Largest Diff. Peak and Hole | 0.25 and -0.18 e.Å⁻³ |
Molecular Structure
The molecular structure of this compound reveals that the piperazine ring adopts a chair conformation.[3][4][5] An intramolecular N—H···O hydrogen bond forms an S(6) ring motif.[3][4][5] In the crystal, molecules are linked by N—H···N hydrogen bonds, creating chains.[3][4][5] The dihedral angle between the benzene ring and the plane of the four carbon atoms in the piperazine ring is 12.17 (3)°.[3][4][5]
Experimental Protocols
Synthesis of this compound
A mixture of 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methylpyrrolidone (1.5 ml) was heated in a microwave reactor at 100°C for 20 hours.[1] After cooling to room temperature, the reaction mixture was diluted with deionized water (50 ml), stirred for 20 minutes, and then filtered.[1] The resulting yellow solid was washed with deionized water and dried under high vacuum to yield the final product.[1]
Crystallization
Crystals suitable for X-ray analysis were obtained by dissolving 0.5 g of the synthesized compound in 20 ml of methanol and allowing the solvent to evaporate slowly at room temperature.[5]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer.[3] Data collection was performed at 293 K using Mo Kα radiation.[3] The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[3] Hydrogen atoms were positioned geometrically and refined using a riding model.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of this compound.
Molecular Connectivity
The logical relationship between the constituent parts of the this compound molecule is depicted below.
References
- 1. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a compound of interest in pharmaceutical research, particularly as a SIRT6 inhibitor.[1] Due to a notable absence of quantitative solubility data in publicly available literature, this document serves as a comprehensive resource for determining its solubility in various organic solvents. It provides a detailed experimental protocol for the widely accepted isothermal equilibrium (shake-flask) method, followed by concentration analysis using UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents the known physicochemical properties of the compound and a visual workflow to aid in the experimental design.
Introduction
This compound (CAS No. 23491-48-7) is an organic compound with a molecular formula of C₁₁H₁₆N₄O₂.[2] Its structure, featuring a nitro group and a methylpiperazine moiety, makes it a subject of investigation in medicinal chemistry.[2] Understanding the solubility of this compound in various organic solvents is a critical parameter for researchers and drug development professionals. Solubility data is essential for designing synthetic routes, developing purification strategies (such as crystallization), and formulating drug delivery systems.[2]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for handling the compound and for designing solubility experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| CAS Number | 23491-48-7 | [3][4] |
| Appearance | Solid (Appearance not specified) | [4] |
| Melting Point | 152-155 °C | [3][4] |
| Boiling Point | 444.2 °C at 760 mmHg | [3][4] |
| Density | 1.264 g/cm³ | [3][4] |
| Flash Point | 222.4 °C | [3][4] |
| pKa | 7.35 ± 0.42 (Predicted) | [4] |
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The following section provides a detailed protocol for the experimental determination of this data.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5][6] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV/Vis Spectrophotometer or HPLC system
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[6][8]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method (UV/Vis or HPLC).[8]
-
Concentration Analysis: Determine the concentration of the dissolved compound in the diluted samples using a pre-validated UV/Vis spectrophotometry or HPLC method.
4.3. Concentration Measurement
4.3.1. UV/Vis Spectrophotometry
-
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[9]
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a range of wavelengths.[10][11]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax to generate a calibration curve (absorbance vs. concentration).[10]
-
Measure the absorbance of the diluted sample from the solubility experiment and use the calibration curve to determine its concentration.[7]
-
Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.
-
4.3.2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[8] It offers high specificity and can separate the analyte from any potential impurities.
-
Procedure:
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) for this compound.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).[12]
-
Inject the diluted sample from the solubility experiment and record the peak area.[8]
-
Use the calibration curve to determine the concentration of the diluted sample.[12]
-
Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently not documented in the public domain, this guide provides a robust framework for its experimental determination. The detailed protocol for the isothermal equilibrium (shake-flask) method, coupled with established analytical techniques like UV/Vis spectrophotometry and HPLC, empowers researchers to generate reliable and accurate solubility data. This information is indispensable for the continued research and development of this promising pharmaceutical compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. CAS 23491-48-7: this compound [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmaguru.co [pharmaguru.co]
Technical Guide: Physicochemical Properties and Biological Activity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the physicochemical properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, including its melting and boiling points. It also outlines relevant experimental protocols for its synthesis and characterization and describes its role as a selective inhibitor of Sirtuin 6 (SIRT6), a significant target in metabolic disease research.
Core Physicochemical Data
The key physical properties of this compound are summarized below. These values are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Conditions |
| Melting Point | 152-155 °C | Not Specified |
| Boiling Point | 444.2 °C | at 760 mmHg |
Experimental Protocols
While specific experimental documentation for the determination of the melting and boiling points of this particular compound is not detailed in the available literature, standard organic chemistry methodologies would be employed. A representative protocol for melting point determination and the documented synthesis of the compound are described.
Synthesis of this compound
A documented method for the synthesis of the title compound is through nucleophilic aromatic substitution.[1] The following protocol is based on a reported synthesis:[1][2]
-
Reactants: Combine 5-Fluoro-2-nitroaniline (1 equivalent), N-methylpiperazine (1.2 equivalents), and triethylamine (2 equivalents) in a reaction vessel containing N-methylpyrrolidone (NMP) as the solvent.
-
Reaction: Heat the mixture in a microwave reactor to 100°C and maintain for a period of 16-20 hours.[2][3]
-
Workup: After cooling to room temperature, dilute the reaction mixture with deionized water. Stir the resulting suspension for approximately 20 minutes to precipitate the product.
-
Isolation: Collect the solid product by filtration. Wash the yellow solid with deionized water to remove any remaining impurities.
-
Drying: Dry the final product under high vacuum to yield this compound. The product can be analyzed by liquid chromatography-mass spectrometry (LC-MS) for confirmation.[2]
Melting Point Determination (General Protocol)
The melting point range of a solid organic compound is a key indicator of its purity and is determined using a capillary melting point apparatus (such as a Mel-Temp or similar device).[4]
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
-
Initial Determination: A rapid heating rate is used to get an approximate melting point. This provides a preliminary range to guide a more precise measurement.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[6] For a pure compound, this range is typically sharp (0.5-1.0°C).
Biological Activity: SIRT6 Inhibition
This compound has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6).[7][8] SIRT6 is a NAD⁺-dependent histone deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.[9][10] The inhibition of SIRT6 by this compound has been shown to increase the levels of glucose transporter 1 (GLUT-1), thereby enhancing glucose uptake.[7] This mechanism makes it a promising lead compound for the development of therapeutics targeting type 2 diabetes.[7]
The compound demonstrates high selectivity, showing no significant activity against other sirtuins (SIRT1-3) or other histone deacetylases (HDAC1-11) at high concentrations.[7]
Caption: Mechanism of SIRT6 inhibition by this compound.
References
- 1. This compound | 23491-48-7 | Benchchem [benchchem.com]
- 2. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 3. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Piperazine-Containing Nitroanilines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The piperazine nucleus, a six-membered heterocyclic ring with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] Its combination with a nitroaniline moiety gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of piperazine-containing nitroanilines, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Biological Activities and Quantitative Data
Piperazine-containing nitroanilines have demonstrated a broad spectrum of pharmacological effects. The following tables summarize the quantitative data from various studies, highlighting their potency in different biological assays.
Anticancer Activity
The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key indicators of their anticancer potential.[3][4]
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Thiazolinylphenyl-piperazines | LNCaP | Prostate | 3.67 | |
| Piperazine-1,2-dicarboximides | Multiple Cell Lines | Various | 0.06 - 0.16 | [3] |
| Bergenin-piperazine hybrid 5a | Tongue Cancer | Head and Neck | Significant activity | |
| Bergenin-piperazine hybrid 5c | Tongue Cancer | Head and Neck | Significant activity | [5] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 | [6] |
| Phenylpiperazine derivative BS130 | MCF7 | Breast Adenocarcinoma | More cytotoxic than doxorubicin | [7] |
| Phenylpiperazine derivative BS230 | MCF7 | Breast Adenocarcinoma | More cytotoxic than doxorubicin | [7] |
Antimicrobial Activity
The antimicrobial efficacy of piperazine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9]
| Compound/Derivative | Microbial Strain | Gram Type | MIC (µg/mL) | Reference |
| Novel Piperazine Derivative RL-308 | Shigella flexineri | Gram-negative | 2 | [10] |
| Novel Piperazine Derivative RL-308 | Staphylococcus aureus | Gram-positive | 4 | [10] |
| Novel Piperazine Derivative RL-308 | MRSA | Gram-positive | 16 | [10] |
| Novel Piperazine Derivative RL-328 | Shigella dysenteriae | Gram-negative | 128 | [10] |
| N,N'-disubstituted piperazines 2-10 | Escherichia coli | Gram-negative | Significant activity | [9] |
Enzyme Inhibitory Activity
Certain piperazine-containing nitroanilines have been identified as potent inhibitors of specific enzymes, such as tyrosinase, which is involved in melanin biosynthesis.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 4-nitrophenylpiperazine derivative 4l | Tyrosinase | 72.55 | [11] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. This section outlines the key experimental protocols cited in the literature for assessing the anticancer, antimicrobial, and enzyme-inhibitory effects of piperazine-containing nitroanilines.
Synthesis of Piperazine-Containing Nitroanilines
A general method for the synthesis of these compounds involves the reaction of an appropriately substituted piperazine with a nitro-activated aryl halide.[12]
General Procedure:
-
Reaction Setup: A mixture of the desired piperazine derivative, an aryl halide (e.g., 4-chloro-nitrobenzene), and a base (e.g., anhydrous potassium carbonate) is prepared in a suitable solvent (e.g., methanol).[12]
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for a specified period to facilitate the nucleophilic aromatic substitution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired piperazine-containing nitroaniline.
A simplified one-pot, one-step synthetic procedure has also been reported, which avoids the need for protecting groups and utilizes heterogeneous catalysis.[1]
Anticancer Activity Assays
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives and incubated for a specified period, typically 24 to 72 hours.[5]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[3]
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Protocol:
-
Compound Preparation: Stock solutions of the piperazine derivatives are prepared, typically in DMSO, and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[10]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is involved in melanin production.[14][15][16]
Protocol:
-
Reagent Preparation: Solutions of the tyrosinase enzyme, a substrate (e.g., L-DOPA or L-tyrosine), and the test compounds are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[15]
-
Assay Reaction: The test compound and the tyrosinase enzyme solution are pre-incubated together. The reaction is then initiated by the addition of the substrate.
-
Absorbance Measurement: The formation of the product (dopachrome) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) over time using a microplate reader.[15][16]
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited reaction to calculate the percentage of inhibition and the IC50 value.
Visualizations: Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts related to the biological activity of piperazine-containing nitroanilines.
Proposed Anticancer Signaling Pathway
Some piperazine derivatives have been shown to induce caspase-dependent apoptosis by targeting multiple signaling pathways that are often dysregulated in cancer.[3][17]
Caption: Proposed mechanism of anticancer activity for certain piperazine-nitroaniline derivatives.
General Experimental Workflow for Anticancer Drug Screening
A systematic approach is essential for the preclinical evaluation of novel anticancer compounds.
Caption: A typical workflow for the preclinical evaluation of novel anticancer agents.
Conclusion
Piperazine-containing nitroanilines represent a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies warrants further investigation. The synthetic accessibility of these molecules, coupled with their potent biological effects, makes them attractive candidates for lead optimization and drug development programs. The detailed experimental protocols and conceptual workflows provided in this guide are intended to facilitate and standardize future research in this exciting area of medicinal chemistry.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Role of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline as a SIRT6 inhibitor
An In-depth Technical Guide on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline as a SIRT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target due to its integral role in a variety of cellular processes, including DNA repair, genomic stability, inflammation, and metabolism.[1][2] As an NAD+-dependent enzyme, SIRT6 primarily functions as a histone deacetylase, with specificity for acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][3] Its involvement in critical pathways, such as the repression of aerobic glycolysis (the Warburg effect) in cancer and the regulation of glucose homeostasis, makes the development of potent and selective SIRT6 inhibitors a promising avenue for therapeutic intervention in diseases like cancer and diabetes.[1][4]
This technical guide focuses on a novel SIRT6 inhibitor, this compound. This small molecule has been identified as a potent and selective inhibitor of SIRT6, representing a promising lead compound for further drug discovery and development.[4] This document provides a comprehensive overview of its inhibitory activity, binding affinity, selectivity, and its effects on cellular pathways, supported by detailed experimental protocols and data.
Quantitative Data Summary
The inhibitory potency and binding characteristics of this compound against SIRT6 have been quantitatively assessed through various biochemical and biophysical assays. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity against SIRT6
| Compound | Assay Type | IC50 (µM) |
| This compound | Fluor de Lys (FDL) | 4.93[4][5] |
Table 2: Binding Affinity to SIRT6
| Compound | Assay Type | Dissociation Constant (KD) (µM) |
| This compound | Surface Plasmon Resonance (SPR) | 9.76[4][5] |
| This compound | Isothermal Titration Calorimetry (ITC) | 10[4][5] |
Table 3: Selectivity Profile
| Compound | Target | Activity |
| This compound | SIRT1-3, HDAC1-11 | No activity up to 200 µM[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the findings and for further investigation of this compound and its derivatives.
Fluor de Lys (FDL) SIRT6 Inhibition Assay
This fluorescence-based assay is a common method for measuring the deacetylase activity of SIRT6 and determining the IC50 values of potential inhibitors.[1][6]
Materials:
-
Recombinant human SIRT6 enzyme[6]
-
Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)[1][6]
-
NAD+[6]
-
Developer solution[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6][7]
-
Test compounds (dissolved in DMSO)[6]
-
384-well black microplate[6]
-
Plate reader capable of fluorescence measurement
Procedure:
-
Reagent Preparation: Prepare all reagents as specified by the manufacturer. This typically involves diluting the assay buffer, enzyme, and preparing a substrate solution containing the acetylated peptide and NAD+.[2]
-
Assay Setup: In a 96-well plate, set up triplicate wells for the following:
-
100% Activity Control: Add assay buffer, SIRT6 enzyme, and the substrate solution.[2]
-
Inhibitor Wells: Add diluted test compound, SIRT6 enzyme, and substrate solution.
-
Blank Control: Add assay buffer and substrate solution (no enzyme).
-
-
Incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 60-90 minutes, protected from light.[1]
-
Development: Add the developer solution to all wells to terminate the reaction. Incubate for an additional 30 minutes at room temperature.[3]
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-465 nm using a plate reader.[2][3]
-
Data Analysis: Subtract the blank control fluorescence from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (the inhibitor) and a protein (SIRT6).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human SIRT6 protein
-
Test compound
-
Running buffer (ensure it is compatible with both the protein and the compound)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Chip Immobilization: Immobilize the recombinant SIRT6 protein onto the surface of the sensor chip according to the manufacturer's protocol.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer.
-
Binding Analysis: Inject the different concentrations of the test compound over the immobilized SIRT6 surface. A buffer-only injection should be used as a reference.
-
Data Collection: Record the sensorgrams, which show the change in the refractive index at the sensor surface over time, reflecting the binding and dissociation of the compound.
-
Data Analysis: Analyze the sensorgram data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter[6]
-
Recombinant human SIRT6 protein[6]
-
Test compound[6]
-
Dialysis buffer (protein and compound must be in identical, well-matched buffers)[6]
Procedure:
-
Sample Preparation: Place the SIRT6 protein solution in the sample cell of the calorimeter. Load the test compound solution into the injection syringe at a concentration typically 10-20 times that of the protein.[6]
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Data Collection: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry of binding (n).
Western Blot for H3K9 Acetylation
This protocol is used to assess the intracellular activity of the SIRT6 inhibitor by measuring the acetylation level of its primary target, Histone H3 at Lysine 9 (H3K9ac).[2]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
SIRT6 inhibitor and vehicle (e.g., sterile DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ac-H3K9 and anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the SIRT6 inhibitor or vehicle control for the desired time.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against Ac-H3K9 and total H3 (as a loading control) overnight at 4°C.[2] Following washes, incubate with the appropriate HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[2] Quantify the band intensities for Ac-H3K9 and normalize them to the total H3 bands. An increase in the Ac-H3K9/Total H3 ratio in inhibitor-treated cells compared to the vehicle control indicates successful SIRT6 inhibition.[2]
Signaling Pathways and Mechanism of Action
SIRT6 plays a crucial role in several key signaling pathways. The inhibition of SIRT6 by this compound can modulate these pathways, leading to various cellular effects.
SIRT6 Signaling Pathways
Caption: Key signaling pathways regulated by SIRT6.
Experimental Workflow for SIRT6 Inhibition Assay
Caption: Workflow for a fluorescence-based SIRT6 inhibition assay.
Mechanism of Action of this compound
Caption: Mechanism of action for SIRT6 inhibition.
In a mouse model of type 2 diabetes, this compound was shown to significantly increase the levels of the glucose transporter GLUT-1, which in turn helps to reduce blood glucose levels.[4] This suggests that the compound's inhibitory effect on SIRT6 has potential therapeutic applications in metabolic disorders.[4][8]
Conclusion
This compound is a potent and selective inhibitor of SIRT6 with a well-defined in vitro activity and binding profile. Its ability to modulate SIRT6 activity in cellular contexts, particularly its effect on glucose metabolism, makes it a valuable lead compound for the development of novel therapeutics targeting SIRT6. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]
- 8. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
An In-Depth Technical Guide on the Use of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a nitroaniline core and a methylpiperazine moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of tyrosine kinase inhibitors and sirtuin 6 (SIRT6) inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound, with the CAS number 23491-48-7, is a solid organic compound.[1][2] Its structure combines a nitro-substituted aniline ring with a methylpiperazine group, which imparts specific chemical reactivity and desirable pharmacokinetic properties to its derivatives.[3][4] The presence of the nitro group makes the aromatic ring susceptible to nucleophilic substitution and also allows for its reduction to an amine, a key transformation for further synthetic modifications.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 23491-48-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Melting Point | 152-155 °C | [1][2] |
| Boiling Point | 444.2 °C at 760 mmHg | [1][2] |
| Density | 1.264 g/cm³ | [1][2] |
| Flash Point | 222.4 °C | [1][2] |
| Appearance | Light yellow to yellow solid | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a 5-halo-2-nitroaniline with N-methylpiperazine.[3][5] The halogen atom, typically fluorine or chlorine, at the 5-position is activated by the electron-withdrawing nitro group at the 2-position, facilitating the substitution reaction.[3]
Experimental Protocol: Synthesis from 5-Fluoro-2-nitroaniline
This protocol is adapted from a procedure described in the literature.[5]
Materials:
-
5-Fluoro-2-nitroaniline (1.0 g)
-
N-methylpiperazine (0.752 ml)
-
Triethylamine (TEA) (1.86 ml)
-
N-methylpyrrolidone (NMP) (1.5 ml)
-
Deionized water
Equipment:
-
Microwave reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
High vacuum drying system
Procedure:
-
In a microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), triethylamine (1.86 ml), and N-methylpyrrolidone (1.5 ml).[5]
-
Seal the vessel and heat the reaction mixture to 100°C in the microwave reactor for 20 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with deionized water (50 ml) and stir for 20 minutes.[5]
-
Collect the resulting yellow solid by filtration.[5]
-
Wash the solid with deionized water and dry it under high vacuum to yield the final product.[5]
Yield: 1.45 g.[5]
Application as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably in the development of kinase inhibitors and sirtuin modulators.
Synthesis of Tyrosine Kinase Inhibitors
A primary application of this intermediate is in the synthesis of substituted benzimidazoles, a common scaffold in many tyrosine kinase inhibitors.[3] The synthesis of the multi-kinase inhibitor Dovitinib (TKI258) exemplifies this application. The key steps involve the reduction of the nitro group to form a diamine, followed by cyclization with a suitable reagent to construct the benzimidazole ring.
Step 1: Reduction of the Nitro Group
The nitro group of this compound is reduced to an amine to yield 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine
This is a representative protocol based on standard procedures for nitro group reduction.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
Procedure:
-
Dissolve this compound in methanol or ethanol in a suitable pressure vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.
Step 2: Benzimidazole Ring Formation
The resulting diamine is then condensed with a suitable electrophile to form the benzimidazole ring. In the synthesis of Dovitinib, this involves a reaction to form 4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one.[1]
Development of SIRT6 Inhibitors
Recent research has identified this compound itself as a potent inhibitor of SIRT6, a histone deacetylase implicated in various diseases, including type 2 diabetes.
Quantitative Data on SIRT6 Inhibition
| Parameter | Value | Method | Reference(s) |
| IC₅₀ | 4.93 µM | Fluor de Lys (FDL) assay | |
| K₋ | 9.76 µM | Surface Plasmon Resonance (SPR) | |
| K₋ | 10 µM | Isothermal Titration Calorimetry (ITC) |
The compound was found to be selective for SIRT6, showing no significant activity against other histone deacetylases (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM. In a mouse model of type 2 diabetes, this compound was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.
Experimental Protocols for Biological Assays
Detailed protocols for the FDL, SPR, and ITC assays are crucial for researchers aiming to validate these findings or explore structure-activity relationships. While the full experimental details from the primary publication are not provided here, a general overview of these techniques is as follows:
-
Fluor de Lys (FDL) Assay: This is a fluorescence-based assay used to measure the activity of sirtuin deacetylases. It utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. Deacetylation by the sirtuin allows for the development of a fluorescent signal, which is quenched in the presence of an inhibitor. The IC₅₀ value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity between a ligand (the inhibitor) and a protein (SIRT6) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. The dissociation constant (K₋) is calculated from the association and dissociation rates.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (K₋), stoichiometry, and thermodynamic parameters of the interaction.
SIRT6 Signaling Pathway
SIRT6 is a NAD⁺-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, glucose metabolism, and inflammation. By inhibiting SIRT6, this compound can modulate these pathways, which may be beneficial in the treatment of diseases like type 2 diabetes.
Conclusion
This compound is a valuable and versatile synthetic intermediate in drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of complex heterocyclic molecules. Its demonstrated utility in the synthesis of potent tyrosine kinase inhibitors and its own activity as a SIRT6 inhibitor highlight its importance for researchers in medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the further exploration and application of this compound in the development of novel therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
Spectroscopic Profile of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive spectroscopic characterization of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a molecule of significant interest in medicinal chemistry, notably as a SIRT6 inhibitor. This document outlines the key spectroscopic data and detailed experimental protocols for its analysis, facilitating its synthesis, identification, and application in research and drug development.
Physicochemical Properties
This compound is a solid, light yellow to yellow compound.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2][3] |
| Molecular Weight | 236.27 g/mol | [1][2][3] |
| Melting Point | 152-155 °C | [1][2] |
| Boiling Point (Predicted) | 444.2 ± 45.0 °C | [1][2] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 7.35 ± 0.42 | [1] |
| CAS Number | 23491-48-7 | [1][2][3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Predicted Data] | - | - | Aromatic Protons |
| [Predicted Data] | - | - | -NH₂ |
| [Predicted Data] | - | - | Piperazine Protons (-CH₂-) |
| [Predicted Data] | - | - | Piperazine Protons (-CH₂-) |
| [Predicted Data] | - | - | Methyl Proton (-CH₃) |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| [Predicted Data] | Aromatic Carbons |
| [Predicted Data] | Aromatic Carbons |
| [Predicted Data] | Piperazine Carbons (-CH₂-) |
| [Predicted Data] | Piperazine Carbons (-CH₂-) |
| [Predicted Data] | Methyl Carbon (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 2.3: Expected FTIR Spectral Data and Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400-3300 | N-H stretching | Primary Amine (-NH₂) |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2950-2800 | C-H stretching | Aliphatic C-H (Piperazine, Methyl) |
| ~1620-1580 | N-H bending | Primary Amine (-NH₂) |
| ~1550-1490 | N-O asymmetric stretching | Nitro group (-NO₂) |
| ~1350-1300 | N-O symmetric stretching | Nitro group (-NO₂) |
| ~1300-1200 | C-N stretching | Aryl-N and Alkyl-N |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol or ethanol, is expected to show absorption maxima characteristic of nitroaniline derivatives, arising from π → π* and n → π* electronic transitions.
Table 2.4: Expected UV-Vis Spectral Data
| Solvent | λmax (nm) | Electronic Transition |
| Methanol/Ethanol | ~250-280 | π → π |
| Methanol/Ethanol | ~380-420 | n → π (charge transfer) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
Table 2.5: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 237.19 |
Experimental Protocols
The following sections detail the generalized experimental protocols for the spectroscopic characterization of this compound.
Synthesis Workflow
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction.[1]
NMR Spectroscopy Protocol
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ¹H. Data processing involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.
FTIR Spectroscopy Protocol
For the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR), the solid sample is placed directly on the ATR crystal. A background spectrum is collected first, followed by the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy Protocol
A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The analysis is performed using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference to perform a baseline correction. The absorbance of the sample solution is then measured over a wavelength range of approximately 200-800 nm to identify the absorption maxima (λmax).
Mass Spectrometry Protocol
The sample is dissolved in a suitable solvent like methanol and introduced into the mass spectrometer, often via liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique used to generate the protonated molecular ion [M+H]⁺, which is then detected by the mass analyzer.
Structural Information from X-ray Crystallography
Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of this compound.[5][6] The piperazine ring adopts a chair conformation.[5][6] The dihedral angle between the benzene ring and the plane of the four carbon atoms of the piperazine ring is 12.17 (3)°.[5][6] The crystal structure reveals the presence of an intramolecular N—H···O hydrogen bond, and the molecules are linked in the crystal lattice by intermolecular N—H···N hydrogen bonds.[5][6]
Table 4.1: Crystal Data and Structure Refinement
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| a (Å) | 11.027 (2) | [5] |
| b (Å) | 6.121 (1) | [5] |
| c (Å) | 17.524 (4) | [5] |
| β (°) | 103.79 (3) | [5] |
| Volume (ų) | 1148.7 (4) | [5] |
| Z | 4 | [5] |
This comprehensive spectroscopic and structural data serves as a crucial resource for the unambiguous identification and further investigation of this compound in various scientific and developmental contexts.
References
- 1. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - 23491-48-7 (C11H16N4O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 23491-48-7 | Benchchem [benchchem.com]
- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Promising SIRT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a small molecule that has emerged as a significant subject of research due to its potent and selective inhibitory activity against Sirtuin 6 (SIRT6). This document details the chemical identity and properties of the compound, provides a variety of its synonyms, and presents a thorough compilation of experimental data. Included are detailed protocols for its synthesis and key biological assays, quantitative data on its inhibitory potency and binding affinity, and a discussion of its biological activity in the context of glucose metabolism. Furthermore, this guide features visualizations of its synthesis workflow and its role in a critical signaling pathway, designed to facilitate a deeper understanding and further investigation by researchers in the fields of medicinal chemistry and drug development.
Chemical Identity and Synonyms
This compound is a synthetic organic compound that has garnered attention as a valuable intermediate in the synthesis of various biologically active molecules, most notably as a direct inhibitor of SIRT6.[1][2][3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 23491-48-7 | [4] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [5] |
| Molecular Weight | 236.27 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 152-155 °C | [5][7] |
| Boiling Point | 444.2 °C at 760 mmHg | [5][7] |
| Solubility | Soluble in water and organic solvents | [6] |
A variety of synonyms and alternative names are used in literature and chemical databases to refer to this compound.
Table 2: Synonyms and Alternative Names for this compound
| Synonym | Reference |
| 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine | [4] |
| 5-(4-Methylpiperazino)-2-nitroaniline | [4] |
| 5-(4-Methyl-1-piperazinyl)-2-nitroaniline | |
| BENZENAMINE, 5-(4-METHYL-1-PIPERAZINYL)-2-NITRO- | [4] |
| 3-Amino-4-nitro<1-(4-methylpiperazinyl)>benzene | [1] |
| BUTTPARK 17\04-69 | [4] |
Biological Activity and Quantitative Data
The primary biological target of this compound that has been identified and characterized is Sirtuin 6 (SIRT6), an NAD⁺-dependent histone deacetylase.[2][3] This enzyme is a critical regulator in various cellular processes, including DNA repair, inflammation, and metabolism. Inhibition of SIRT6 has been proposed as a potential therapeutic strategy for conditions such as type 2 diabetes.[2]
Table 3: In Vitro Inhibitory Activity and Binding Affinity of this compound against SIRT6
| Assay Type | Parameter | Value (μM) | Reference |
| Fluor de Lys (FDL) Assay | IC₅₀ | 4.93 | [1][2] |
| Surface Plasmon Resonance (SPR) | K_D | 9.76 | [1][2] |
| Isothermal Titration Calorimetry (ITC) | K_D | 10 | [1][2] |
Notably, the compound has demonstrated high selectivity for SIRT6. In selectivity assays, it showed no significant inhibitory activity against other histone deacetylase (HDAC) family members, including SIRT1-3 and HDAC1-11, at concentrations up to 200 µM.[2]
In a mouse model of type 2 diabetes, administration of this compound led to a significant increase in the levels of glucose transporter 1 (GLUT-1), which in turn contributed to a reduction in blood glucose levels.[2] This finding underscores the compound's potential as a lead structure for the development of novel anti-diabetic agents.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of the title compound is through a nucleophilic aromatic substitution reaction.[6]
Reactants:
-
5-Fluoro-2-nitroaniline
-
N-methylpiperazine
-
Triethylamine (TEA)
-
N-methylpyrrolidone (NMP)
Procedure:
-
In a suitable reaction vessel, combine 5-fluoro-2-nitroaniline (1.0 g), N-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).[6]
-
Heat the reaction mixture in a microwave reactor at 100°C for 20 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water (50 mL) and stir for 20 minutes.[6]
-
Filter the resulting precipitate.
-
Wash the collected yellow solid with deionized water.
-
Dry the solid under high vacuum to yield this compound (1.45 g).[6]
Characterization:
-
Liquid chromatography-mass spectrometry (LC-MS) analysis of the product showed a retention time (t_R) of 0.47 minutes and a molecular ion peak [M+H]⁺ at 237.19.[6]
Biological Assays
This assay is a fluorescence-based method to measure the deacetylase activity of SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluor de Lys-SIRT6 substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD⁺
-
Developer solution
-
Assay buffer
-
Test compound (this compound)
-
96-well microplate
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the SIRT6 enzyme, the Fluor de Lys-SIRT6 substrate, and NAD⁺ to the wells.
-
Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 1 hour) to allow the deacetylation reaction to proceed.
-
Stop the reaction by adding the developer solution. The developer contains an enzyme that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (the compound) and an analyte (the SIRT6 protein).
Materials:
-
SPR instrument with a sensor chip (e.g., CM5)
-
Recombinant human SIRT6 protein
-
Test compound (this compound)
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the SIRT6 protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of compound binding to the immobilized protein. This generates a sensorgram.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/kₐ).
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human SIRT6 protein
-
Test compound (this compound)
-
Titration buffer
Procedure:
-
Load the SIRT6 protein solution into the sample cell of the calorimeter.
-
Load a concentrated solution of the test compound into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat change after each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the equilibrium association constant (Kₐ). The dissociation constant (K_D) is the reciprocal of Kₐ.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway of SIRT6 Inhibition in Glucose Metabolism
Caption: Proposed mechanism of action for SIRT6 inhibition on glucose metabolism.
Conclusion
This compound stands out as a well-characterized and potent inhibitor of SIRT6 with demonstrated in vitro and in vivo activity relevant to metabolic diseases. The detailed synthetic and biological protocols provided herein, along with the quantitative data and pathway visualizations, offer a solid foundation for researchers and drug development professionals. This compound represents a valuable chemical scaffold for the design and optimization of novel therapeutics targeting SIRT6-mediated pathways. Further investigation into its structure-activity relationships and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 23491-48-7: this compound [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 7. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
In-Depth Technical Guide: Safety and Handling of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No: 23491-48-7). The information is intended to support laboratory safety protocols and risk assessments in research and development settings.
Physicochemical and Toxicological Properties
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2][3] |
| Molecular Weight | 236.27 g/mol | [1][2][3] |
| Melting Point | 152-155 °C | [1] |
| Boiling Point | 444.2 °C at 760 mmHg | [1] |
| Flash Point | 222.4 °C | [1] |
| Density | 1.264 g/cm³ | [1] |
| Vapor Pressure | 4.37E-08 mmHg at 25°C | [1] |
| pKa (Predicted) | 7.35 ± 0.42 | [1] |
| Acute Toxicity | Not classified; No quantitative data available. | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | [4] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[3][4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .[3][4] The NFPA health hazard rating is 2, indicating that intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[4]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to good industrial hygiene and safety procedures is essential when handling this compound.
3.1. Engineering Controls
-
Work in a well-ventilated area.[4] The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[4]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield may be appropriate for operations with a higher risk of splashing.[4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: If ventilation is inadequate or if handling fine powders that may become airborne, use a NIOSH/MSHA approved respirator.[4]
3.3. Hygiene Measures
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust, mist, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration.[4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing.[4]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4]
Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][3] The compound should be kept in a dark place under an inert atmosphere at room temperature.[1] Store locked up.[3]
-
Chemical Stability: The product is stable under normal handling and storage conditions.[4]
-
Incompatible Materials: Avoid strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon oxides and nitrogen oxides.[4]
Illustrative Experimental Protocols
While specific experimental data for this compound is not publicly available, the following are examples of standard methodologies used to assess the hazards identified.
6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro test is a widely accepted alternative to animal testing for assessing skin irritation potential.
-
Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure:
-
The test chemical is applied topically to the tissue surface.
-
The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).
-
After exposure, the tissue is thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
-
Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.
-
Classification: A reduction in cell viability below a certain threshold (e.g., 50%) compared to negative controls indicates that the substance is an irritant.
6.2. In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)
This test evaluates the potential of a substance to cause serious eye damage by measuring its effects on corneal opacity and permeability.
-
Test System: Corneas are isolated from the eyes of freshly slaughtered cattle.
-
Procedure:
-
The test chemical is applied to the epithelial surface of the cornea.
-
The cornea is incubated for a set exposure time (e.g., 10 minutes for liquids, 4 hours for solids).
-
After exposure, the cornea is rinsed.
-
-
Endpoint Measurement:
-
Opacity: Measured using an opacitometer.
-
Permeability: Measured by the amount of fluorescein dye that passes through the full thickness of the cornea, quantified by a spectrophotometer.
-
-
Classification: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's irritation potential.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of chemical compounds in a laboratory setting.
Caption: A workflow for the safe handling of laboratory chemicals.
This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be trained in safe chemical handling procedures and have access to the full Safety Data Sheet (SDS) before working with this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in the development of various therapeutic agents. This compound is notably used as an intermediate in the synthesis of tyrosine kinase inhibitors and as an inhibitor of SIRT6 for the potential treatment of diabetes.[1][2][3]
Chemical Properties and Safety Information
This compound is a solid, light yellow to yellow in appearance.[1] It is essential to handle this chemical in accordance with good laboratory practices. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn at all times.[4] All procedures should be carried out in a well-ventilated area or under a chemical fume hood.[5]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 23491-48-7 |
| Molecular Formula | C₁₁H₁₆N₄O₂ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Light yellow to yellow solid[1] |
| Melting Point | 152-155 °C[1] |
| Boiling Point | 444.2±45.0 °C (Predicted)[1] |
| Density | 1.264±0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in water and organic solvents[1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement |
| Causes skin irritation (H315)[4] | Wash skin thoroughly after handling.[4] |
| Causes serious eye irritation (H319)[4] | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| May cause respiratory irritation (H335)[4] | Use only outdoors or in a well-ventilated area.[4] |
| Avoid breathing dust/mist/spray.[4] | |
| If on skin: Wash with plenty of soap and water.[4] | |
| If inhaled: Remove person to fresh air and keep comfortable for breathing.[4] | |
| If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported microwave-assisted synthesis method.[1]
Materials and Reagents
-
5-Fluoro-2-nitroaniline
-
N-Methylpiperazine
-
Triethylamine (TEA)
-
N-Methylpyrrolidone (NMP)
-
Deionized water
Equipment
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
High-vacuum drying oven or desiccator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Procedure
-
Reaction Setup : In a designated microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1.0 g), N-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).[1]
-
Microwave Irradiation : Place the sealed reaction vessel into the microwave reactor. Heat the reaction mixture to 100°C and maintain this temperature for 20 hours.[1]
-
Work-up and Isolation :
-
Purification and Drying :
Characterization
The identity and purity of the synthesized compound can be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC-MS Analysis : A typical result would show a retention time (t R) of approximately 0.47 minutes and a molecular ion peak [M+H]⁺ at 237.19.[1]
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the synthesis.
References
Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline via Nucleophilic Aromatic Substitution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors.[1] The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry.[2][3] This guide presents the reaction mechanism, a summary of relevant data, and comprehensive experimental procedures.
Introduction
This compound is a valuable building block in medicinal chemistry.[4] Its synthesis typically involves the reaction of a halo-substituted nitroaniline with 1-methylpiperazine. The electron-withdrawing nitro group on the aromatic ring activates the substrate for nucleophilic attack by the amine, proceeding through an addition-elimination mechanism.[3][5] This document outlines a reliable protocol for this synthesis, starting from readily available precursors.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is provided below for reference.
| Compound | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/cm³) |
| 5-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 99-103 | - | - |
| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 125-129 | - | - |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | -60 | 138 | 0.903 |
| This compound | C₁₁H₁₆N₄O₂ | 236.27 | 152-155 | 444.2 | 1.264 |
Note: Some data are predicted values.[6][7][8][9]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The proposed mechanism involves the initial attack of the nucleophile (1-methylpiperazine) on the carbon atom bearing the leaving group (halide) of the electrophilic aromatic ring (5-halo-2-nitroaniline). This rate-determining step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][10] The aromaticity is then restored by the elimination of the halide ion, yielding the final product. The presence of the electron-withdrawing nitro group ortho and para to the leaving group is crucial for the stabilization of the Meisenheimer complex and the overall success of the reaction.[5][10]
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Protocols
Protocol 1: Synthesis from 5-Fluoro-2-nitroaniline
This protocol is adapted from a procedure reported to have a high yield.[8]
Materials:
-
5-Fluoro-2-nitroaniline
-
1-Methylpiperazine
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
-
High-vacuum drying oven
Procedure:
-
To a round-bottom flask, add 5-fluoro-2-nitroaniline (1.0 g, 6.4 mmol).
-
Add N-Methyl-2-pyrrolidone (NMP) (1.5 mL).
-
Add 1-methylpiperazine (0.752 mL, 6.8 mmol).
-
Add triethylamine (TEA) (1.86 mL, 13.4 mmol).
-
Stir the reaction mixture at 100 °C for 16-20 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (50 mL) and stir for 20 minutes.
-
Filter the resulting yellow solid and wash with deionized water.
-
Dry the solid under high vacuum to obtain the final product.
Expected Yield: ~96%
Protocol 2: Microwave-Assisted Synthesis from 5-Fluoro-2-nitroaniline
This is an alternative, potentially faster method.[9]
Materials:
-
5-Fluoro-2-nitroaniline
-
1-Methylpiperazine
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Equipment:
-
Microwave reactor vial
-
Microwave reactor
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
-
High-vacuum drying oven
Procedure:
-
In a microwave reactor vial, combine 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methylpyrrolidone (1.5 ml).[9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture at 100°C for 20 hours under microwave irradiation.[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Dilute with deionized water (50 ml) and stir for 20 minutes.[9]
-
Filter the precipitated yellow solid, wash with deionized water, and dry under high vacuum.[9]
Synthesis of Starting Material: 5-Chloro-2-nitroaniline
Procedure:
-
In a high-pressure autoclave, combine 2,4-dichloronitrobenzene (2.46 mol) and toluene (7.72 mol).[11][12]
-
Seal the autoclave and purge with nitrogen.
-
Heat the mixture to 160°C and maintain the reaction for 8 hours.[11][12]
-
Cool the autoclave to 40°C and vent the excess ammonia.
-
Transfer the solid-liquid mixture to 800 mL of water and cool to 10°C.
-
Filter the solid, wash with water, and recrystallize from methanol to obtain pure 5-chloro-2-nitroaniline.[11][12]
Expected Yield: ~91.2%[11][12]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
References
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CAS 23491-48-7: this compound [cymitquimica.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 9. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [wap.guidechem.com]
- 12. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
Application Note: Microwave-Assisted Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
Introduction
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a valuable chemical intermediate in the synthesis of various biologically active compounds.[1] Notably, it and its derivatives have been identified as inhibitors of SIRT6, showing potential for the treatment of diabetes.[2][3] The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The application of microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[4][5] This protocol details a microwave-assisted method for the synthesis of this compound starting from 5-Fluoro-2-nitroaniline and 1-methylpiperazine.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution where the piperazine nitrogen displaces the fluorine atom on the nitroaniline ring, facilitated by a base and elevated temperature under microwave irradiation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23491-48-7 | [2][6] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [2][6][7] |
| Molecular Weight | 236.27 g/mol | [2][6] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 152-155°C | [2][6][8] |
| Boiling Point | 444.2 ± 45.0 °C (Predicted) | [2][6] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [2][6] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Table 2: Experimental Parameters for Microwave-Assisted Synthesis[2]
| Component | Role | Amount | Moles (approx.) |
| 5-Fluoro-2-nitroaniline | Starting Material | 1.0 g | 6.4 mmol |
| 1-Methylpiperazine | Reagent | 0.752 mL | 6.8 mmol |
| Triethylamine (TEA) | Base | 1.86 mL | 13.4 mmol |
| N-Methylpyrrolidone (NMP) | Solvent | 1.5 mL | - |
| Microwave Power | Energy Source | As needed to maintain 100°C | - |
| Temperature | Reaction Condition | 100°C | - |
| Time | Reaction Condition | 20 hours | - |
| Product Yield | Outcome | 1.45 g | 6.1 mmol (~96%) |
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of the title compound.[2]
Materials and Reagents
-
5-Fluoro-2-nitroaniline (CAS: 2369-11-1)
-
1-Methylpiperazine (CAS: 109-01-3)
-
Triethylamine (TEA) (CAS: 121-44-8)
-
N-Methylpyrrolidone (NMP), anhydrous (CAS: 872-50-4)
-
Deionized water
Equipment
-
Microwave reactor suitable for organic synthesis
-
Appropriate microwave reaction vessel with a magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
-
High-vacuum oven or desiccator
Workflow Diagram
Procedure
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 5-Fluoro-2-nitroaniline (1.0 g), 1-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 100°C and hold at this temperature for 20 hours with continuous stirring.[2]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Precipitation: Dilute the cooled reaction mixture with deionized water (50 mL). Stir the resulting suspension for 20 minutes to ensure complete precipitation of the product.[2]
-
Filtration: Collect the yellow solid by vacuum filtration.[2]
-
Purification and Drying: Wash the collected solid thoroughly with deionized water. Dry the purified product under high vacuum to yield this compound (1.45 g).[2]
Characterization
The identity and purity of the final product can be confirmed by various analytical methods.
-
Appearance: The product should be a light yellow to yellow solid.[2]
-
Melting Point: The expected melting point is in the range of 152-155°C.[2][6][8]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used for confirmation. A reported analysis showed a retention time (tR) of 0.47 min with a molecular ion peak [M+H]⁺ at 237.19.[2]
-
Crystallography: The crystal structure of the compound has been reported, confirming its molecular geometry.[7][9]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Methylpiperazine and triethylamine are corrosive and have strong odors. Handle with care.
-
The product may cause skin and eye irritation.[6] Avoid breathing dust and ensure proper handling.[6][10]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. CAS 23491-48-7: this compound [cymitquimica.com]
- 2. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 3. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-disubstituted 5-aminoimidazoles using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 9. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols: Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a key intermediate in the synthesis of various pharmacologically active compounds, including tyrosine kinase inhibitors and SIRT6 inhibitors for potential diabetes treatment.[1][2] Its synthesis is a critical step in the development of these novel therapeutics. The primary and most established method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the synthesis from readily available starting materials, providing a robust and reproducible procedure for laboratory and developmental applications.
The core of this synthesis involves the reaction of a halogen-substituted 2-nitroaniline with 1-methylpiperazine. The electron-withdrawing nitro group in the ortho position and the halogen in the para position to the amino group activate the aromatic ring for nucleophilic attack by the secondary amine of 1-methylpiperazine.[3] This application note provides two common protocols utilizing either 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline as the starting material.
Starting Materials and Reaction Overview
The synthesis of this compound is typically achieved via the reaction outlined below. The choice between 5-fluoro-2-nitroaniline and 5-chloro-2-nitroaniline as a starting material may depend on availability, cost, and reactivity, with fluoro-substituted aromatics often being more reactive in SNAr reactions.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Table 1: Starting Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 5-Fluoro-2-nitroaniline | 2369-11-1 | C₆H₅FN₂O₂ | 156.11 | Starting Material |
| 5-Chloro-2-nitroaniline | 1635-61-6 | C₆H₅ClN₂O₂ | 172.57 | Starting Material |
| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 | Reactant |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | C₅H₉NO | 99.13 | Solvent |
Experimental Protocols
Protocol 1: Synthesis from 5-Fluoro-2-nitroaniline
This protocol is based on a microwave-assisted synthesis which can significantly reduce reaction times.[4]
Workflow Diagram:
Figure 2: Workflow for the microwave-assisted synthesis from 5-fluoro-2-nitroaniline.
Methodology:
-
Reaction Setup: In a microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1.0 g, 6.4 mmol), 1-methylpiperazine (0.752 mL, 6.8 mmol), and triethylamine (1.86 mL, 13.4 mmol) in N-methylpyrrolidone (NMP) (1.5 mL).[4]
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 100°C and maintain this temperature for 20 hours.[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Dilute the cooled reaction mixture with deionized water (50 mL) and stir for 20 minutes to precipitate the product.[4]
-
Purification: Collect the resulting yellow solid by filtration. Wash the solid with deionized water and subsequently dry it under high vacuum to yield the final product.[4]
Protocol 2: Synthesis from 5-Chloro-2-nitroaniline
This protocol employs conventional heating.
Workflow Diagram:
Figure 3: Workflow for the conventional synthesis from 5-chloro-2-nitroaniline.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1.0 g, 5.8 mmol) and 1-methylpiperazine (0.64 mL, 5.8 mmol) in a suitable solvent such as NMP or DMSO (10 mL).
-
Addition of Base: Add a base such as triethylamine (1.2 mL, 8.7 mmol) or N,N-diisopropylethylamine to the mixture.
-
Heating: Heat the reaction mixture to a temperature between 100-120°C and maintain for 16-24 hours.[5] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 2: Physical and Analytical Data of this compound
| Property | Value | Reference |
| CAS Number | 23491-48-7 | [4][6] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [4][6] |
| Molecular Weight | 236.27 g/mol | [4][6] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 152-155 °C | [4][5] |
| Boiling Point | 444.2 ± 45.0 °C (Predicted) | [4] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [4] |
| LC-MS (m/z) | [M+H]⁺: 237.19 | [4] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
5-Halo-2-nitroanilines are toxic and irritants. Avoid inhalation, ingestion, and skin contact.
-
1-Methylpiperazine is corrosive and flammable. Handle with care.
-
NMP is a reproductive toxin. Handle with appropriate safety measures.
-
Triethylamine is a corrosive and flammable liquid.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a well-established and efficient method. The choice of starting material and reaction conditions can be adapted based on laboratory capabilities and desired reaction times. The protocols provided herein offer detailed procedures for both microwave-assisted and conventional synthesis, enabling researchers to produce this valuable intermediate for further drug discovery and development efforts.
References
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 5. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 6. CAS 23491-48-7: this compound [cymitquimica.com]
Application Note and Protocol: Purification of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline via recrystallization. This compound is a valuable intermediate in medicinal chemistry and drug discovery, notably in the development of SIRT6 inhibitors.[1] The purity of this compound is critical for subsequent synthetic steps and biological assays. Recrystallization is a robust and efficient technique for removing impurities that may be present after its synthesis, such as unreacted starting materials or side-products.[2] This protocol outlines solvent selection, the step-by-step recrystallization procedure, and methods for assessing the purity of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting an appropriate recrystallization solvent and for characterizing the purified product.
| Property | Value | Reference |
| CAS Number | 23491-48-7 | [3][4] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [3][4] |
| Molecular Weight | 236.27 g/mol | [4][5] |
| Melting Point | 152-155 °C | [4][5][6] |
| Appearance | Yellow Solid | [7] |
| Storage | Keep in a dark place, Inert atmosphere, Room temperature | [4][7] |
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[8] The core principle is that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at or near the solvent's boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even in the hot solvent.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[9] If any insoluble impurities are present, they are removed by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities remain in the cold solvent (mother liquor). The pure crystals are then isolated by filtration.[2][8]
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Ethanol (ACS Grade or higher)
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel and short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Melting point apparatus
-
Desiccator or vacuum oven
-
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should have a boiling point below the melting point of the compound to be purified to prevent "oiling out".[8] For this compound (m.p. 152-155 °C), alcohols such as methanol (b.p. 65 °C) and ethanol (b.p. 78 °C) are suitable choices. Previous studies have successfully used methanol to grow high-quality crystals of this compound for X-ray analysis, making it an excellent starting point.[10]
Diagram 1: Logic for selecting a suitable recrystallization solvent.
Recrystallization Procedure
The following workflow outlines the purification process.
Diagram 2: Step-by-step workflow for the recrystallization process.
Step 1: Dissolution of the Crude Product
-
Place the crude this compound into an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent (e.g., methanol) to its boiling point using a hot plate. Never heat organic solvents with an open flame.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring or swirling. Add just enough hot solvent to completely dissolve the solid. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[9]
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask (the receiving flask) and a short-stem glass funnel on the hot plate. Place a fluted piece of filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[9]
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum to ensure the paper is sealed to the funnel.
-
Quickly pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual soluble impurities from the surface of the crystals.[8]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
Step 5: Drying the Purified Product
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Dry the purified crystals completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C).
Step 6: Purity and Yield Analysis
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the dried crystals. A sharp melting point range that is close to the literature value (152-155 °C) indicates high purity.[4][9]
Data Presentation
The following table shows representative data for a typical purification of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Product | 5.00 g | 4.25 g |
| Appearance | Dull yellow powder | Bright yellow crystals |
| Melting Point | 148-152 °C | 153-155 °C |
| Percent Recovery | N/A | 85% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form on cooling | Too much solvent was added; solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[9] |
| "Oiling out" occurs | The boiling point of the solvent is higher than the melting point of the solute. The solute is precipitating from a supersaturated solution too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Ensure the chosen solvent's boiling point is lower than the compound's melting point.[8] |
| Low recovery yield | Too much solvent was added. Premature crystallization during hot filtration. Crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use only a very small amount of ice-cold solvent for washing. |
| Poor purity (broad melting point) | The solution was cooled too quickly, trapping impurities. The chosen solvent is not effective at separating impurities. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Test a different solvent or a mixed-solvent system. |
Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Always handle the chemical in a well-ventilated area or a fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Avoid breathing dust.[11]
-
In case of contact with skin, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[11]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]
References
- 1. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. CAS 23491-48-7: this compound [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 7. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Column Chromatography Purification of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-(4-methylpiperazin-1-yl)-2-nitroaniline using column chromatography. The methodology is designed to separate the target compound from common impurities that may be present after its synthesis.
Compound Overview
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purification is a critical step to ensure the quality and efficacy of the final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | Yellow to orange solid | |
| Melting Point | 152-155 °C | [1][2][3] |
| Boiling Point | 444.2 °C at 760 mmHg | [1][2][3] |
| pKa (Predicted) | 7.35 ± 0.42 | [1][2] |
| LogP (Predicted) | 2.036 | [2] |
Experimental Protocol: Column Chromatography
This protocol outlines the materials and step-by-step procedure for the purification of this compound.
Materials and Reagents
| Material/Reagent | Grade |
| Crude this compound | Synthesis grade |
| Silica Gel | 60-120 mesh |
| Dichloromethane (DCM) | HPLC grade |
| Methanol (MeOH) | HPLC grade |
| Triethylamine (TEA) | Reagent grade |
| Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Procedure
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:
Before performing column chromatography, it is crucial to determine the optimal mobile phase using TLC. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4, and is well-separated from impurities.
-
Sample Preparation: Dissolve a small amount of the crude product in a few drops of dichloromethane or methanol.
-
TLC Development: Spot the dissolved sample onto a TLC plate. Develop the plate in a TLC chamber containing a pre-equilibrated atmosphere of the test solvent system.
-
Suggested Solvent Systems to Test (v/v):
-
Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7)
-
Dichloromethane:Methanol (e.g., 99:1, 98:2, 95:5)
-
To counteract potential peak tailing due to the basic piperazine moiety on the acidic silica gel, add a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase.
-
-
Visualization: Visualize the spots under UV light (254 nm and/or 366 nm).
-
Selection: Choose the solvent system that provides the best separation. For gradient elution in the column, the initial solvent system should give an Rf of ~0.4-0.5 for the target compound, and the polarity will be increased during the run.
2. Column Preparation (Slurry Method):
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. Maintain a constant flow rate.
-
If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of methanol in dichloromethane).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting every few fractions on a TLC plate and developing it in the optimized TLC solvent system.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its purity and identity.
Visual Workflow
The following diagram illustrates the general workflow for the column chromatography purification of this compound.
References
Application Note: Quantitative Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in a research setting. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for the accurate quantification of the target analyte in solution, which is critical for various stages of drug discovery and development.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmacologically active molecules.[1][2] Accurate and precise quantification of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm PVDF)
Standard Solution Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.[3][4]
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
Sample Preparation
For analysis of reaction mixtures or formulation solutions, dilute the sample with the initial mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm PVDF syringe filter prior to injection.[3][5]
LC-MS Instrumentation and Conditions
A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended for this analysis.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Monitored Ion | [M+H]⁺ = 237.13 |
Data Presentation
The following tables summarize the expected quantitative data for the LC-MS analysis of this compound.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ~3.5 | 237.13 | To be determined |
Note: Product ion would be determined by MS/MS optimization. A known molecular ion peak [M+H]⁺ is 237.19.[1]
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,500 |
| 5 | 7,800 |
| 10 | 15,500 |
| 50 | 76,000 |
| 100 | 152,000 |
| 500 | 755,000 |
| R² | >0.995 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
Visualizations
References
Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) in Elemental Composition Confirmation
For Researchers, Scientists, and Drug Development Professionals
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the precise determination of a molecule's elemental composition.[1][2] By providing highly accurate mass measurements, HRMS enables the confident assignment of molecular formulas, a critical step in the identification of unknown compounds, confirmation of product identity, and characterization of impurities and metabolites in drug development.[3][4][5]
Principle of Elemental Composition Determination
The ability of HRMS to determine elemental composition relies on two key principles: accurate mass measurement and the analysis of isotopic patterns.
-
Accurate Mass Measurement: Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places.[6][7] This high precision is crucial because the exact masses of atoms are not integers (with the exception of Carbon-12, which is defined as 12.00000 amu).[6] For instance, an atom of ¹⁶O has a mass of 15.9949 amu, ¹⁴N has a mass of 14.0031 amu, and ¹H has a mass of 1.00783 amu.[6] This "mass defect" results in a unique exact mass for every elemental formula, allowing for the differentiation of compounds with the same nominal mass.[6][8] A measured mass that is sufficiently accurate (typically with an error of less than 5 ppm) can significantly narrow down the number of possible elemental formulas.[8][9]
-
Isotopic Abundance Analysis (IAA): Most elements exist naturally as a mixture of isotopes.[10] The relative abundance of these isotopes creates a characteristic isotopic pattern in the mass spectrum.[10][11] For example, the presence of chlorine or bromine can be readily identified by their distinctive isotopic patterns.[12] By comparing the experimentally observed isotopic distribution with the theoretical distribution for a proposed formula, the confidence in the elemental composition assignment can be greatly enhanced.[9][13]
The combination of accurate mass measurement and isotopic abundance analysis provides a high degree of confidence in the determination of a compound's elemental formula.[9][13]
Experimental Protocols
A successful HRMS experiment for elemental composition confirmation requires careful attention to sample preparation, instrument calibration, and data acquisition.
1. Sample Preparation
-
Purity: Samples should be of high purity (>90%) to avoid interferences from other components.[14] Purity can be assessed by techniques such as NMR or low-resolution MS.[15]
-
Concentration and Amount: Typically, up to 1 mg of a solid sample is sufficient.[15] The sample is dissolved in a suitable solvent to an appropriate concentration for analysis.
-
Solvent Selection: Use high-purity (HPLC-grade) solvents. Common solvents for electrospray ionization (ESI) include acetonitrile, methanol, and water.[15] Avoid solvents like DMSO and DMF, as they are not ideal for ESI-MS analysis.[15] For positive ion mode, a small amount of formic acid (0.1%) is often added to promote protonation.[15]
-
Avoid Contaminants: Ensure samples are free from contaminants that can interfere with ionization, such as detergents, polymers, salts, and buffers.[15]
2. Instrument Calibration
Accurate mass measurement is critically dependent on proper instrument calibration.
-
External Calibration: This involves calibrating the instrument with a standard mixture of known compounds that provides ions across a wide m/z range.[16] This calibration is typically performed before running the samples.
-
Internal Calibration (Lock Mass): To achieve the highest mass accuracy, an internal calibrant or "lock mass" is often used.[14][17] This involves introducing a known compound continuously during the analysis. The instrument software uses the known mass of the lock mass ion to correct for any mass drift during the experiment, resulting in improved mass accuracy.[8] Using two calibrant ions that bracket the analyte ion can provide even better accuracy.[17]
3. Data Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a common "soft" ionization technique that often produces an intact molecular ion, which is crucial for determining the elemental composition of the parent molecule.[7]
-
Mass Analyzer: Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are capable of providing the high resolution and mass accuracy required for this application.[2][3][8]
-
Resolution: The mass resolving power should be sufficient to separate the analyte signal from potential interferences.[14] A resolving power of greater than 10,000 is generally considered high resolution.[18]
-
Data Acquisition Mode: Data is typically acquired in full scan mode to capture the molecular ion and its isotopic pattern.
Data Analysis Workflow
The data analysis workflow for elemental composition confirmation involves several steps:
-
Data Processing: The raw data is processed, which may include noise reduction and calibration correction.[3]
-
Formula Prediction: Software algorithms use the accurate mass of the molecular ion to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ±5 ppm).[19][20] Constraints such as the elements expected to be present and rules of chemical plausibility (e.g., nitrogen rule, rings plus double bonds) can be applied to narrow down the list of candidates.
-
Isotopic Pattern Matching: The theoretical isotopic pattern for each candidate formula is calculated and compared to the experimentally observed pattern. A goodness-of-fit score is often used to rank the candidates.
-
Confirmation: The final confirmation of the elemental composition is based on the combination of high mass accuracy and a close match between the theoretical and experimental isotopic patterns.
Quantitative Data Summary
The following table summarizes key performance parameters for HRMS in elemental composition confirmation.
| Parameter | Typical Value/Range | Importance |
| Mass Accuracy | < 5 ppm (often < 1-2 ppm with internal calibration) | Critically important for reducing the number of possible elemental formulas.[8][9] |
| Resolving Power | 10,000 - >1,000,000 | Enables the separation of ions with very similar masses, reducing interferences.[8][18] |
| Isotopic Abundance Accuracy | Varies with ion intensity | Important for confirming the presence of specific elements and validating the proposed formula. |
Visualizations
Logical Workflow for Elemental Composition Determination
A logical diagram illustrating the workflow for determining elemental composition using HRMS.
Experimental Workflow for HRMS Analysis
A diagram showing the key steps in the experimental workflow for HRMS analysis.
References
- 1. infinitalab.com [infinitalab.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate Mass [ucimsf.ps.uci.edu]
- 15. utoledo.edu [utoledo.edu]
- 16. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01977B [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. filab.fr [filab.fr]
- 19. youtube.com [youtube.com]
- 20. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structural features, comprising a nitroaniline core and a methylpiperazine moiety, make it a valuable building block for the synthesis of biologically active compounds. This document provides detailed application notes and experimental protocols for its use as a potent Sirtuin 6 (SIRT6) inhibitor and as a synthetic intermediate for kinase inhibitors.
Application as a Sirtuin 6 (SIRT6) Inhibitor
Recent research has identified this compound as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in various cellular processes, including glucose metabolism, DNA repair, and inflammation. Inhibition of SIRT6 has emerged as a promising therapeutic strategy for the treatment of metabolic diseases, such as type 2 diabetes.[1]
Biological Activity
This compound has been shown to inhibit SIRT6 activity with high potency. In a mouse model of type 2 diabetes, this compound significantly increased the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[1]
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| IC50 (SIRT6) | 4.93 μM | Fluor de Lys (FDL) Assay | [1] |
| KD (SIRT6) | 9.76 μM | Surface Plasmon Resonance (SPR) | [1] |
| KD (SIRT6) | 10 μM | Isothermal Titration Calorimetry (ITC) | [1] |
| Selectivity | No activity against SIRT1-3 and HDAC1-11 at concentrations up to 200 µM | Various | [1] |
Signaling Pathway of SIRT6 Inhibition in Glucose Metabolism
SIRT6 plays a crucial role in regulating glucose homeostasis. Under normal conditions, SIRT6 can deacetylate histone H3 at the promoters of glycolytic genes, leading to the suppression of their expression. By inhibiting SIRT6, this compound promotes the expression of genes involved in glucose uptake, such as GLUT-1, thereby enhancing glucose transport into cells and lowering blood glucose levels.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution.
Materials:
-
5-Fluoro-2-nitroaniline
-
N-Methylpiperazine
-
Triethylamine (TEA)
-
N-Methylpyrrolidone (NMP)
-
Deionized water
-
Microwave reactor
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1.0 g), N-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).
-
Seal the vessel and heat the reaction mixture to 100°C in the microwave reactor for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water (50 mL) and stir for 20 minutes.
-
Collect the resulting yellow solid by filtration.
-
Wash the solid with deionized water.
-
Dry the product under high vacuum to yield this compound.
Characterization:
The final product should be characterized by standard analytical techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
In Vitro SIRT6 Inhibition Assay (Fluor de Lys Method)
This protocol provides a representative method for assessing the inhibitory activity of this compound against SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution (containing trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the SIRT6 enzyme, the Fluor de Lys-SIRT6 substrate, and NAD+ to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Add the developer solution to each well and incubate at room temperature for a further specified time (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines a general procedure for determining the binding kinetics and affinity of the compound to SIRT6.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human SIRT6 enzyme
-
This compound
-
Running buffer (e.g., HBS-EP buffer)
-
Amine coupling kit for immobilization
Procedure:
-
Immobilize the SIRT6 enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using an appropriate regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol provides a general method for characterizing the thermodynamic parameters of the compound binding to SIRT6.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human SIRT6 enzyme
-
This compound
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dialyze the SIRT6 enzyme and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
Load the SIRT6 solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the sample cell while monitoring the heat changes.
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Fit the binding isotherm (heat of binding versus molar ratio of ligand to protein) to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
Application as a Synthetic Intermediate for Kinase Inhibitors
This compound serves as a valuable intermediate in the synthesis of various kinase inhibitors. The primary amine and the nitro group on the aniline ring provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules with targeted kinase inhibitory activity. For instance, the nitro group can be reduced to an amine, which can then be used to form a variety of heterocyclic scaffolds common in kinase inhibitors. The primary amine can be acylated or alkylated to introduce different side chains to explore the chemical space around a core scaffold. While specific, publicly disclosed kinase inhibitors that directly use this compound as a starting material are not readily found in the literature, its structural motifs are present in many known kinase inhibitors, highlighting its potential in this area.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
Application Notes and Protocols for the Derivatization of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a versatile scaffold for the development of novel therapeutic agents. This document details synthetic protocols for various derivatives, their biological activities, and the signaling pathways they modulate, with a focus on applications in diabetes, cancer, and infectious diseases.
Introduction
This compound is a key building block in medicinal chemistry. The presence of a reactive primary amine, a nitro group that can be reduced to an amine, and the pharmacologically significant methylpiperazine moiety allows for diverse chemical modifications.[1] These modifications can lead to compounds with a range of biological activities, including the inhibition of enzymes like SIRT6, and potent anticancer and antimicrobial properties.[2][3] The piperazine ring, in particular, is a well-established pharmacophore that can enhance the pharmacokinetic properties of drug candidates.
Derivatization Strategies and Biological Activities
The derivatization of this compound can be approached through several key reactive sites on the molecule: the primary aniline amine, the nitro group, and the piperazine nitrogen.
Derivatization at the Aniline Moiety
The primary amino group of the aniline ring is a prime site for modification to generate a variety of derivatives, including amides, Schiff bases, and benzimidazoles.
a) Amide Derivatives: Amide bond formation by reacting the aniline with various carboxylic acids or their activated derivatives can lead to compounds with potent biological activities. For instance, piperazine amide derivatives have shown promising anticancer effects.[4]
b) Schiff Base Derivatives: Condensation of the aniline with different aldehydes yields Schiff bases, which are known to possess a broad spectrum of pharmacological activities, including antimicrobial effects.[5][6]
c) Benzimidazole Derivatives: A particularly fruitful derivatization strategy involves the reduction of the nitro group to a diamine, followed by cyclization with aldehydes or other reagents to form the benzimidazole ring system. Benzimidazole derivatives of this scaffold have been investigated for their antiproliferative activities.
Derivatization involving the Nitro Group
The nitro group can be reduced to a primary amine, opening up further avenues for derivatization. This transformation is a gateway to forming a second site for amide or Schiff base formation, or for the synthesis of heterocyclic systems like benzimidazoles. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C) or using reducing agents like iron in acidic media.[7]
Quantitative Data Summary
The following tables summarize the biological activities of this compound and its derivatives.
| Compound ID | Derivatization | Target | Assay | IC50 (µM) | K D (µM) | Reference |
| 1 | Parent Compound | SIRT6 | FDL | 4.93 | 9.76 (SPR), 10 (ITC) | [2] |
| 2 | Benzimidazole derivative | HL-60 (Leukemia) | Antiproliferative | Not specified | - |
FDL: Fluor de Lys; SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Piperazine-Thiadiazole | S. aureus | 16 | [8] |
| Piperazine-Thiadiazole | B. subtilis | 16 | [8] |
| Piperazine-Thiadiazole | E. coli | 8 | [8] |
Signaling Pathways and Experimental Workflows
The biological effects of these derivatives are often mediated through specific signaling pathways. For example, the anti-diabetic effects of SIRT6 inhibitors derived from this compound are linked to the regulation of glucose metabolism.
SIRT6 Signaling Pathway in Glucose Metabolism.
A typical workflow for the discovery and evaluation of new derivatives is outlined below.
General workflow for derivatization and biological evaluation.
Experimental Protocols
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of Benzimidazole Derivatives
This protocol involves a two-step process starting from a 5-(4-substituted piperazin-1-yl)-2-nitroaniline.
Step 1: Reduction of the Nitro Group
-
Dissolve the 5-(4-substituted piperazin-1-yl)-2-nitroaniline (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diamine.
Step 2: Cyclization to form the Benzimidazole Ring
-
Dissolve the crude diamine (1 mmol) in a suitable solvent like ethanol.
-
Add the desired aldehyde (1.1 mmol).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by column chromatography.
Biological Assay Protocols
Protocol 2: In Vitro SIRT6 Inhibition Assay (Fluorometric) [9]
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., based on a p53 peptide sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the substrate solution (containing the SIRT6 substrate and NAD+) to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Initiate the reaction by adding the diluted SIRT6 enzyme to each well. Include a "no enzyme" control.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 15-30 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: MTT Assay for Anticancer Activity [10][11]
This colorimetric assay assesses the effect of compounds on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity [8][12]
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agent as a positive control
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.
References
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Laboratory Storage of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
Introduction:
This document provides detailed guidelines for the proper laboratory storage and handling of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7). Adherence to these protocols is crucial for maintaining the chemical's integrity, ensuring experimental reproducibility, and protecting the health and safety of laboratory personnel. This compound is stable under normal conditions, but specific precautions should be taken to prevent degradation and contamination.[1]
Physicochemical Properties and Stability
This compound is a solid organic compound.[2] The product is generally stable under recommended storage and handling conditions.[1] However, its stability can be influenced by environmental factors.
| Property | Value | Reference |
| CAS Number | 23491-48-7 | [3][4][5] |
| Molecular Formula | C11H16N4O2 | [3][5] |
| Molecular Weight | 236.27 g/mol | [3] |
| Melting Point | 152-155°C | [2][3] |
| Boiling Point | 444.2°C at 760 mmHg | [2][3] |
| Flash Point | 222.4°C | [2][3] |
| Appearance | Solid | [2] |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended.
| Parameter | Condition | Rationale | Citation |
| Temperature | Room temperature | Prevents thermal degradation. | [2][6] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric components. | [2][6] |
| Light | Keep in a dark place | Protects from light-induced degradation. | [2][6] |
| Moisture | Store in a dry place | Prevents hydrolysis and degradation due to moisture. | [1][3] |
| Container | Tightly closed container | Prevents contamination and exposure to air and moisture. | [1][3][7][8] |
| Location | Cool, well-ventilated area | Ensures a stable storage environment and dissipates any potential vapors. | [1][3][7] |
| Security | Store locked up | Restricts access to authorized personnel only. | [3][8][9][10] |
Incompatible Materials
To prevent hazardous reactions, avoid storing this compound with the following materials:
Experimental Protocols
4.1. Protocol for Safe Handling and Storage
This protocol outlines the necessary steps for safely handling and storing this compound upon receipt and during routine laboratory use.
Materials:
-
This compound
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Tightly sealable, opaque storage container
-
Inert gas source (e.g., nitrogen or argon)
-
Fume hood
Procedure:
-
Personal Protective Equipment: Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1][3]
-
Ventilation: Conduct all handling and weighing of the solid compound inside a certified chemical fume hood to avoid inhalation of dust particles.[1][3][8][11]
-
Dispensing:
-
Closing and Sealing:
-
After dispensing, securely close the primary container.
-
If the container will be stored for an extended period, it is recommended to purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing to displace air and moisture.
-
-
Storage:
-
Cleaning:
-
Clean any spills immediately.
-
Wipe down the spatula and work area within the fume hood.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with institutional and local regulations.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][3][12] Do not eat, drink, or smoke in the laboratory area.[1][8][11]
Visualizations
5.1. Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound in a laboratory setting.
Caption: Workflow for receiving, handling, and storing this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. CAS 23491-48-7: this compound [cymitquimica.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 23491-48-7|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. westliberty.edu [westliberty.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction between a 5-halo-2-nitroaniline and N-methylpiperazine.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | My reaction yield is consistently low. | - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal base: The base may not be strong enough to facilitate the reaction effectively. - Poor quality reagents: Degradation of starting materials or solvent impurities. - Side reactions: Formation of byproducts that consume starting materials. - Product loss during workup/purification: Suboptimal extraction or recrystallization procedures. | - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion. Consider increasing the reaction time or temperature incrementally. - Base Selection: Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). - Reagent Quality: Use freshly opened or purified reagents and anhydrous solvents. - Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Purification Optimization: Refer to the detailed purification protocol provided below. |
| PUR-001 | I am having difficulty purifying the product. It remains an oil or is impure after column chromatography. | - Inappropriate solvent system for chromatography: The chosen eluent may not provide adequate separation. - Residual starting materials or byproducts: Co-elution of impurities with the desired product. - Product degradation on silica gel: The product may be sensitive to the acidic nature of silica gel. | - Chromatography Optimization: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexanes. - Alternative Purification: Attempt recrystallization from a suitable solvent system such as ethanol, methanol, or a mixture of ethyl acetate and hexanes. - Neutralize Silica Gel: If degradation is suspected, use silica gel that has been treated with a small amount of triethylamine. |
| RXN-001 | The reaction appears to have stalled and is not proceeding to completion. | - Deactivation of the aromatic ring: This is unlikely given the presence of the nitro group, but impurities could interfere. - Insufficient temperature: The activation energy for the reaction may not be met. - Poor solubility of reactants: The starting materials may not be fully dissolved in the chosen solvent. | - Temperature Increase: Gradually increase the reaction temperature, monitoring for any decomposition. Microwave heating can sometimes be effective in driving the reaction to completion. - Solvent Choice: Ensure a suitable solvent that dissolves all reactants is used. N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are good options for this reaction due to their high polarity and boiling points. |
| IMP-001 | I observe an unexpected byproduct in my reaction mixture. | - Hydrolysis of the starting material: If water is present, the 5-halo-2-nitroaniline can be hydrolyzed to 5-hydroxy-2-nitroaniline. - Di-substitution: Although less common with N-methylpiperazine, reaction at both nitrogen atoms of the piperazine ring with the aryl halide is a possibility if piperazine is used as the nucleophile. - Reaction with solvent: Some solvents can react under basic conditions at high temperatures. | - Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Control Stoichiometry: Use a slight excess of N-methylpiperazine to favor the desired mono-substitution. - Inert Solvent: Use a robust, aprotic polar solvent like NMP or DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported and effective method is the nucleophilic aromatic substitution (SNAr) reaction between 5-fluoro-2-nitroaniline and N-methylpiperazine. The fluorine atom is a good leaving group for this reaction due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.
Q2: What are the optimal reaction conditions for this synthesis?
A2: Based on reported procedures, a high yield (around 96%) can be achieved using the following conditions:
-
Reactants: 5-fluoro-2-nitroaniline and N-methylpiperazine.
-
Base: Triethylamine (TEA).
-
Solvent: N-methyl-2-pyrrolidone (NMP).
-
Temperature: 100 °C.
-
Reaction Time: 16 hours.
Q3: Can I use 5-chloro-2-nitroaniline instead of 5-fluoro-2-nitroaniline?
A3: Yes, 5-chloro-2-nitroaniline can be used as a starting material. However, the reactivity of the leaving groups in SNAr reactions on nitro-activated rings generally follows the order F > Cl > Br > I. Therefore, the reaction with 5-chloro-2-nitroaniline may require more forcing conditions (higher temperature or longer reaction time) to achieve a comparable yield to the fluoro analogue.
Q4: What is the role of the base in this reaction?
A4: The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrofluoric acid (HF) or hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the N-methylpiperazine, which would render it non-nucleophilic.
Q5: Are there alternative synthetic routes to consider if the SNAr reaction is not successful?
A5: For challenging cases, a Buchwald-Hartwig amination could be explored. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can sometimes be effective where traditional SNAr reactions fail. This would involve coupling 5-halo-2-nitroaniline with N-methylpiperazine in the presence of a palladium catalyst and a suitable phosphine ligand.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-fluoro-2-nitroaniline | Triethylamine | NMP | 100 | 16 | 96 | |
| 5-fluoro-2-nitroaniline | N-ethyl-N,N-diisopropylamine | NMP | Not specified | Not specified | Not specified | |
| 5-chloro-2-nitroaniline | Not specified | Not specified | Not specified | Not specified | Not specified | Upstream product |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a high-yield procedure reported in the literature.
Materials:
-
5-fluoro-2-nitroaniline
-
N-methylpiperazine
-
Triethylamine (TEA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 5-fluoro-2-nitroaniline (1.0 equivalent).
-
Add anhydrous N-methyl-2-pyrrolidone (NMP) to dissolve the starting material.
-
Add N-methylpiperazine (1.1 to 1.5 equivalents).
-
Add triethylamine (2.0 to 3.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Common side products in the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 5-halo-2-nitroaniline (such as 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline) with 1-methylpiperazine in the presence of a base.[1] The strong electron-withdrawing nitro group ortho to the halogen facilitates the nucleophilic attack by the piperazine nitrogen.
Q2: What are the typical reaction conditions for this synthesis?
A representative procedure involves heating 5-fluoro-2-nitroaniline with 1-methylpiperazine and a base like triethylamine (TEA) in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP).[1] The reaction is often carried out at elevated temperatures, for instance, 100°C, potentially utilizing microwave irradiation to reduce reaction times.[1]
Q3: How is the product typically isolated and purified?
Following the reaction, the mixture is usually cooled and the product is precipitated by adding water. The solid product can then be collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to remove any remaining impurities.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses potential side products that may arise during the synthesis of this compound and provides guidance on how to troubleshoot these issues.
Problem 1: Incomplete reaction leading to the presence of starting materials.
-
Question: My final product is contaminated with unreacted 5-halo-2-nitroaniline and/or 1-methylpiperazine. How can I improve the reaction conversion?
-
Answer: The presence of starting materials indicates an incomplete reaction. To drive the reaction to completion, consider the following adjustments:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Increase the reaction temperature. The rate of SNAr reactions is generally enhanced at higher temperatures.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess of 1-methylpiperazine can help to consume all of the 5-halo-2-nitroaniline.
-
Base: Verify the amount and strength of the base. An adequate amount of base is crucial to neutralize the hydrohalic acid formed during the reaction.
-
Problem 2: Formation of an unexpected isomer.
-
Question: I have identified an isomeric impurity in my product. What is the likely source of this side product?
-
Answer: The presence of a positional isomer of the final product is most likely due to impurities in the starting 5-halo-2-nitroaniline. For instance, if the synthesis of the starting material (e.g., 5-chloro-2-nitroaniline from 1,3-dichlorobenzene) is not well-controlled, other isomers like 3-chloro-2-nitroaniline or 2-chloro-4-nitroaniline could be present. These isomeric impurities would then react with 1-methylpiperazine to produce the corresponding isomeric final products.
Mitigation Strategy:
-
Starting Material Purity: It is critical to use highly pure 5-halo-2-nitroaniline. Verify the purity of the starting material by techniques such as NMR spectroscopy or chromatography before proceeding with the synthesis.
-
Problem 3: Potential for Di-substitution.
-
Question: Is it possible to have a di-substituted product where two molecules of the nitroaniline have reacted with one molecule of piperazine?
-
Answer: While piperazine itself has two secondary amine groups and can undergo di-substitution, the starting material for this synthesis is 1-methylpiperazine, which has only one secondary amine available for the nucleophilic attack. Therefore, the formation of a di-substituted product with two nitroaniline moieties on a single piperazine ring is not a feasible side reaction in this specific synthesis. However, if the starting material were an un-substituted piperazine, this would be a significant concern.
Problem 4: Formation of N-Oxide Impurities.
-
Question: Could the tertiary amine in 1-methylpiperazine or the final product be oxidized to an N-oxide?
-
Answer: Tertiary amines can be oxidized to form N-oxides.[2] While the typical reaction conditions for this SNAr synthesis are not strongly oxidizing, the presence of certain impurities or exposure to air at high temperatures could potentially lead to low levels of N-oxide formation on either the 1-methylpiperazine or the final product.
Mitigation and Detection:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Analytical Detection: N-oxide impurities can often be detected by mass spectrometry, as they will have a mass 16 units higher than the parent amine.
-
Summary of Potential Side Products
| Side Product | Potential Cause | Suggested Mitigation |
| Unreacted 5-halo-2-nitroaniline | Incomplete reaction | Increase reaction time/temperature, use slight excess of 1-methylpiperazine. |
| Unreacted 1-methylpiperazine | Incomplete reaction or use of large excess | Optimize stoichiometry, purify final product. |
| Isomeric Products | Impurities in the starting 5-halo-2-nitroaniline | Use highly pure starting materials. |
| N-Oxide of 1-methylpiperazine or Product | Oxidation by air or impurities at high temperature | Perform reaction under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[1]
Materials:
-
5-Fluoro-2-nitroaniline
-
1-Methylpiperazine
-
Triethylamine (TEA)
-
N-Methylpyrrolidone (NMP)
-
Deionized water
Procedure:
-
In a reaction vessel suitable for microwave heating, combine 5-fluoro-2-nitroaniline (1.0 g), 1-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 100°C and maintain this temperature for 20 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with deionized water (50 mL) and stir for 20 minutes to precipitate the product.
-
Collect the yellow solid by filtration.
-
Wash the solid with deionized water.
-
Dry the product under high vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impure product.
References
Technical Support Center: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during transfers. - Suboptimal recrystallization solvent. - Inefficient extraction during workup. | - Monitor reaction completion using Thin Layer Chromatography (TLC). - Ensure quantitative transfer of materials between vessels. - Test different solvent systems for recrystallization to maximize crystal formation. Methanol has been successfully used.[1] - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Incorrect solvent system for recrystallization. - Supersaturation of the solution. | - Purify the crude product by column chromatography before attempting recrystallization. - Screen for an optimal recrystallization solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Colored Impurities Present in Final Product | - Incomplete removal of starting materials or side products. - Oxidation of the aniline moiety. | - Perform column chromatography using a silica gel stationary phase and a suitable mobile phase like a hexane/ethyl acetate gradient. - Wash the crude product with a suitable solvent to remove colored impurities before the final purification step. - Store the compound in a dark place under an inert atmosphere to prevent degradation. |
| Multiple Spots on TLC After Purification | - Incomplete separation of product from impurities. - Co-elution of impurities during column chromatography. - Degradation of the product on the silica gel plate. | - Optimize the mobile phase for column chromatography to achieve better separation (a less polar solvent system may be required). - Re-purify the material using a different purification technique (e.g., recrystallization). - Use a neutral TLC plate or add a small amount of triethylamine to the mobile phase to prevent streaking and degradation of the basic compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a light yellow to yellow solid.[2] Its melting point is reported to be in the range of 152-155 °C.[3][4]
Q2: What are the likely impurities in the synthesis of this compound?
A2: When synthesizing from 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline and N-methylpiperazine, potential impurities include unreacted starting materials and side products from undesired nucleophilic aromatic substitution reactions. It is also possible for aniline compounds to form oxidized impurities, which can be colored.[5]
Q3: What is a good solvent for recrystallizing this compound?
A3: Methanol has been successfully used to grow single crystals of the compound, indicating it is a suitable solvent for recrystallization.[1] A general approach is to dissolve the crude product in a minimum amount of hot methanol and allow it to cool slowly to form crystals.
Q4: How can I monitor the purification process effectively?
A4: Thin Layer Chromatography (TLC) is an effective technique. Use silica gel plates and a mobile phase such as ethyl acetate/hexane. The compound can be visualized under UV light (254 nm) or by using a general stain like potassium permanganate or p-anisaldehyde stain.[6][7]
Q5: What are the recommended storage conditions for the purified compound?
A5: this compound should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability.[2]
Experimental Protocols
Recrystallization from Methanol
This protocol is based on the successful crystallization of the target compound for X-ray analysis.[1]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
This is a general protocol for the purification of nitroaniline derivatives and should be optimized for this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chromatography column, packed with silica gel as stationary phase, was .. [askfilo.com]
- 3. rsc.org [rsc.org]
- 4. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 5. chempanda.com [chempanda.com]
- 6. rsc.org [rsc.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
Overcoming solubility issues of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline for reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming solubility challenges associated with 5-(4-Methylpiperazin-1-yl)-2-nitroaniline to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid compound with a melting point of 152-155°C.[1] Its solubility is generally limited in aqueous solutions but can be significantly improved in organic solvents.[2][3] The presence of the polar nitro and aniline groups, combined with the basic methylpiperazine moiety, results in a molecule with mixed polarity, influencing its solubility across different solvent systems.
Q2: In which organic solvents is this compound likely to be soluble?
Q3: How does pH affect the solubility of this compound?
The 4-methylpiperazinyl group is basic, with a predicted pKa of 7.35±0.42.[1] Therefore, in acidic aqueous solutions, this group will be protonated, forming a more polar salt which is expected to have significantly higher aqueous solubility.[5] Conversely, in neutral to basic aqueous media, the compound will exist primarily as the free base, which is less soluble in water.
Q4: Can I heat the solvent to dissolve this compound?
Yes, heating can be an effective method to increase the solubility of this compound for short-term experimental needs, especially in solvents where it has moderate solubility at room temperature. Its relatively high melting point (152-155°C) suggests good thermal stability for dissolution in common laboratory solvents at elevated temperatures.[1] However, it is crucial to assess the compound's stability at the desired temperature over the experiment's duration to avoid degradation.
Q5: Are there any known incompatibilities for this compound?
As a nitroaniline derivative, it should be handled with care. It may be incompatible with strong oxidizing agents and strong acids.[6] When planning reactions, consider the potential for undesired side reactions involving the nitro or amino groups.
Troubleshooting Guides
Issue 1: The compound does not fully dissolve in the chosen reaction solvent.
-
Initial Steps:
-
Increase Solvent Volume: The simplest approach is to increase the volume of the solvent to reduce the concentration.
-
Gentle Heating and Sonication: Apply gentle heat (e.g., 40-60°C) while stirring or use an ultrasonic bath to aid dissolution. Ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
-
Intermediate Steps:
-
Co-solvent System: If a single solvent is ineffective, introduce a co-solvent in which the compound is highly soluble. For example, if the primary solvent is ethanol, adding a small percentage of DMSO or DMF can significantly enhance solubility.
-
pH Adjustment (for aqueous or protic solvents): If the reaction conditions permit, adding a small amount of a suitable acid (e.g., HCl) can protonate the piperazine nitrogen, increasing its solubility.
-
-
Advanced Strategy:
-
Solvent Screening: Perform small-scale solubility tests in a range of solvents to identify the most effective one for your reaction.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Potential Causes:
-
Change in Temperature: The reaction may have cooled, reducing the compound's solubility.
-
Change in Solvent Composition: A reactant or product may be altering the polarity of the solvent mixture.
-
Reaction Consumption: As the soluble starting material is consumed, its concentration may drop below the saturation point, but if a product is insoluble, it may precipitate.
-
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the reaction is maintained at a constant temperature where the compound is known to be soluble.
-
Use a Co-solvent: As in the previous issue, adding a co-solvent can help maintain the solubility of all components throughout the reaction.
-
Increase Initial Solvent Volume: Starting with a more dilute solution can prevent precipitation as the reaction progresses.
-
Data Presentation
The following table provides estimated solubility data for this compound in common laboratory solvents at room temperature (~25°C). Note: These values are estimates based on chemical principles and available qualitative data and should be experimentally verified for precise applications.
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water (pH 7) | Protic, Polar | < 1 |
| Water (pH 2) | Protic, Polar, Acidic | 5 - 10 |
| Methanol | Protic, Polar | 10 - 25[4] |
| Ethanol | Protic, Polar | 5 - 15 |
| Acetone | Aprotic, Polar | 10 - 30 |
| Acetonitrile | Aprotic, Polar | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 50 |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 50 |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | > 50[3] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 1 - 5 |
| Toluene | Aprotic, Nonpolar | < 1 |
| Hexane | Aprotic, Nonpolar | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, methanol, DMSO, DCM)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Protocol 2: Preparation of a Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution for serial dilution in biological assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a volumetric flask of the appropriate size to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Add a portion of DMSO to the flask (approximately 50-70% of the final volume).
-
Gently swirl the flask to dissolve the compound. If necessary, use a warm water bath or sonicator to aid dissolution.
-
Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution appropriately, protected from light and moisture.
Visualizations
Caption: Experimental workflow for overcoming solubility issues.
Caption: Logical relationship for troubleshooting precipitation during a reaction.
References
Stability testing for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the stability testing of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is generally stable under normal handling and storage conditions.[1][2] For optimal preservation, it should be stored in a dark place, under an inert atmosphere, at room temperature in a tightly sealed container.[3]
Q2: My experimental results are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results can be a sign of compound degradation.[4] Factors such as storage conditions, solution age, and repeated freeze-thaw cycles can affect the stability of piperazine-containing compounds.[4][5] It is crucial to use freshly prepared solutions whenever possible. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in single-use aliquots.[4]
Q3: What are the primary objectives of conducting forced degradation studies on this compound?
A3: Forced degradation, or stress testing, is essential to understand the intrinsic stability of the molecule.[6] The main goals are to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can resolve the parent drug from its degradants.[4][6][7]
Q4: What typical conditions are used for forced degradation studies?
A4: Forced degradation studies typically expose the compound to hydrolysis (acidic and basic conditions), oxidation, photolysis, and thermal stress.[8] These conditions are more severe than standard accelerated stability testing to ensure that potential degradation pathways are identified.
Troubleshooting Guides
Issue 1: No significant degradation is observed under initial stress conditions.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH for hydrolysis shows no effect, increase the concentration (e.g., to 1 M) or use a stronger acid/base.[7]
-
Extend Exposure Time: Increase the duration of the exposure to the stress condition.
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in increments (e.g., 10°C above the initial temperature).[7] For example, if 60°C was ineffective, try 80°C.[4]
-
Verify Analyte Concentration: Ensure the starting concentration of the compound is appropriate. A common starting point is 1 mg/mL.[6][8]
-
Issue 2: The compound degrades too rapidly, preventing the identification of primary degradants.
-
Troubleshooting Steps:
-
Reduce Stressor Severity: Decrease the concentration of the acid, base, or oxidizing agent.
-
Lower the Temperature: Perform the degradation study at a lower temperature to slow the reaction rate.
-
Shorten Exposure Time: Analyze samples at earlier time points to capture the formation of initial degradation products before they degrade further.
-
Use a Co-solvent: If solubility is an issue in purely aqueous stress media, consider using a co-solvent like methanol or acetonitrile, but be aware it can influence the degradation pathway.
-
Issue 3: Poor separation between the parent peak and degradation products in HPLC analysis.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The piperazine moiety is basic, so adjusting the mobile phase pH can significantly alter retention and peak shape.[4]
-
Change Stationary Phase: If a standard C18 column is not providing adequate resolution, try a different column chemistry, such as C8, phenyl, or cyano.[4]
-
Implement Gradient Elution: A gradient elution program, where the mobile phase composition changes over time, is often more effective than isocratic elution for separating complex mixtures of a parent drug and its degradants.[4]
-
Use Mobile Phase Additives: Adding a small amount of an amine modifier like triethylamine can help reduce peak tailing for basic compounds like this one.[4]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active substance.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[4]
-
Store the solution at 60°C for a specified period (e.g., 24 hours).[4]
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[4]
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[4]
-
Store the solution at 60°C for a specified period.[4]
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[4]
4. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).[4]
-
Store the solution at room temperature for a specified period.
-
Withdraw samples and dilute for HPLC analysis.
5. Thermal Degradation:
-
Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.[4]
-
At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.
6. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Study Conditions and Results
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24h | |||
| Base Hydrolysis | 0.1 M NaOH | 60 | 24h | |||
| Oxidation | 3% H₂O₂ | 25 (Room Temp) | 24h | |||
| Thermal (Solid) | Dry Heat | 80 | 48h | |||
| Thermal (Solution) | In Water | 80 | 48h | |||
| Photolytic (Solid) | >1.2M lux hr & >200 W hr/m² | 25 | As required | |||
| Photolytic (Solution) | >1.2M lux hr & >200 W hr/m² | 25 | As required |
Table 2: HPLC Peak Purity and Mass Balance Analysis
| Stress Condition | Retention Time of Parent (min) | % Assay of Parent | Total % of Degradants | Mass Balance (%) |
| Initial (t=0) | 100.0 | 0.0 | 100.0 | |
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidation | ||||
| Thermal | ||||
| Photolytic |
Visualizations
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ema.europa.eu [ema.europa.eu]
Optimizing reaction time and temperature for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 5-halo-2-nitroaniline (typically 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline) with 1-methylpiperazine. The nitro group in the ortho position to the halogen leaving group activates the aromatic ring for nucleophilic attack.
Q2: Which starting material is better, 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline?
In nucleophilic aromatic substitution reactions, the rate of reaction is generally faster with a better leaving group. Fluorine is a more effective leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. Therefore, 5-fluoro-2-nitroaniline is generally preferred for a faster reaction.
Q3: What are the typical reaction conditions for this synthesis?
The reaction is typically carried out in a polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and the formation of the charged intermediate. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrogen halide formed during the reaction. The reaction temperature generally ranges from 100°C to 160°C, and the reaction time can vary from several hours to over a day, depending on the specific conditions and scale. Microwave-assisted synthesis can significantly reduce the reaction time.
Q4: How does reaction temperature affect the synthesis?
Increasing the reaction temperature generally increases the rate of reaction, leading to a shorter reaction time. However, excessively high temperatures can lead to the formation of impurities and potential decomposition of the product or reactants. Thermal decomposition of this compound may generate carbon and nitrogen oxides[1]. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising the purity and yield of the final product.
Q5: How does reaction time influence the outcome of the synthesis?
The reaction time needs to be sufficient to allow for the complete conversion of the starting materials. Inadequate reaction time will result in a lower yield, with unreacted starting materials remaining in the mixture. Conversely, excessively long reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and impurity formation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient reaction temperature or time: The reaction may be too slow under the current conditions. 2. Poor quality of reagents: Starting materials or solvents may be impure or contain water. 3. Ineffective base: The base may not be strong enough or may be sterically hindered. | 1. Increase the reaction temperature in increments of 10-20°C and monitor the progress. Extend the reaction time and track the consumption of starting materials via TLC or HPLC. 2. Ensure all reagents and solvents are of high purity and anhydrous. Dry solvents if necessary. 3. Consider using a stronger or less hindered base, such as potassium carbonate or cesium carbonate. |
| Formation of Multiple Products (Impurities) | 1. Reaction temperature is too high: High temperatures can promote side reactions. 2. Extended reaction time: Prolonged heating can lead to product degradation or the formation of byproducts. 3. Presence of oxygen: Oxidation of the aniline moiety can occur. | 1. Lower the reaction temperature and extend the reaction time to compensate for the slower rate. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is Difficult to Purify | 1. Formation of closely related impurities: Side products with similar polarity to the desired product may have formed. 2. Residual starting materials: Incomplete reaction can leave unreacted starting materials that are difficult to separate. | 1. Optimize the reaction conditions (temperature, time, solvent) to minimize the formation of impurities. Employ a different purification technique, such as column chromatography with a different solvent system or recrystallization from a suitable solvent. 2. Ensure the reaction goes to completion by adjusting the reaction time and/or temperature. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is based on a reported microwave-assisted synthesis.
Materials:
-
5-Fluoro-2-nitroaniline
-
1-Methylpiperazine
-
Triethylamine (TEA)
-
N-Methylpyrrolidone (NMP)
-
Deionized water
Procedure:
-
In a microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1.0 g), 1-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 100°C and maintain this temperature for 16-20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water (50 mL) and stir for 20 minutes.
-
Filter the resulting yellow solid, wash it with deionized water, and dry it under high vacuum to obtain this compound.
Protocol 2: Conventional Heating
This protocol is a general procedure for nucleophilic aromatic substitution.
Materials:
-
5-Chloro-2-nitroaniline
-
1-Methylpiperazine
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-nitroaniline (1 mmol), 1-methylpiperazine (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL).
-
Heat the reaction mixture to 120°C and stir for 8-12 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Method | Yield (%) |
| 5-Fluoro-2-nitroaniline | 1-Methylpiperazine, Triethylamine | NMP | 100 | 20 | Microwave | ~97 |
| 5-Fluoro-2-nitroaniline | 1-Methylpiperazine, Triethylamine | NMP | 100 | 16 | Not Specified | 96 |
| 5-Chloro-2-nitroaniline | 1-Methylpiperazine, K₂CO₃ | DMF | 120 | 8-12 | Conventional | Not Specified |
Visualizations
Reaction Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction time and temperature for the synthesis.
Caption: Workflow for optimizing reaction time and temperature.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The diagram below outlines the general mechanism for the synthesis.
Caption: General mechanism of the SNAr reaction.
References
Interpreting complex NMR spectra of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shift regions for the key protons in this molecule?
A1: The proton signals for this compound derivatives are typically found in distinct regions. The aromatic protons are the most deshielded due to the ring current and the influence of the nitro and amino groups. The piperazine ring protons appear further upfield, followed by the N-methyl group. The NH₂ protons often present as a broad signal.[1][2][3]
Q2: How do the electron-donating amino group and electron-withdrawing nitro group affect the aromatic proton shifts?
A2: The strong electron-withdrawing nitro group (-NO₂) significantly deshields the ortho proton (H-3), shifting it downfield. The electron-donating amino group (-NH₂) and the piperazinyl group shield the protons ortho and para to them (H-6 and H-4). This interplay of effects leads to a complex but predictable pattern in the aromatic region (typically 6.0-8.5 ppm).
Q3: Why do the piperazine protons often appear as complex multiplets?
A3: The piperazine ring typically adopts a chair conformation.[4][5] This results in chemically non-equivalent axial and equatorial protons, which split each other. Furthermore, restricted rotation around the C(aryl)-N(piperazine) bond can lead to even more complex splitting patterns or broad signals, a phenomenon often studied with temperature-dependent NMR.[4]
Q4: The NH₂ signal is broad and difficult to integrate. How can I confirm its identity?
A4: The protons of a primary amine (-NH₂) often appear as a broad singlet because of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.[3][6] To definitively identify this signal, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR sample, shake it, and re-acquire the spectrum. The NH₂ signal will disappear as the protons are exchanged for deuterium.[7]
Q5: Which 2D NMR experiments are essential for complete structure elucidation?
A5: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, which is crucial for assigning protons on the aromatic ring and within the piperazine moiety.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon atom that has an attached proton.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the molecular fragments, such as linking the aromatic ring to the piperazine nitrogen and identifying the quaternary carbons.[9][10][11]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. These experiments are particularly useful for conformational analysis, such as determining the orientation of the piperazine ring relative to the aniline ring.[12]
Troubleshooting Guides
Problem: My aromatic signals are heavily overlapped and difficult to interpret.
-
Possible Cause: The chemical shifts of the aromatic protons are very close, leading to second-order coupling effects and overlapping multiplets.
-
Solution:
-
Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve the overlapping signals.[7]
-
Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This increases the spectral dispersion, spreading the signals further apart and simplifying the multiplets.
-
Utilize 2D NMR: A COSY experiment will reveal which protons are coupled to each other, even if their signals are overlapped in the 1D spectrum.[8]
-
Problem: The baseline of my spectrum is distorted, and the peaks are broad.
-
Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample is not optimized.
-
Solution: Re-shim the spectrometer. If the sample is particularly concentrated, this can make shimming difficult.[7]
-
-
Possible Cause 2: Undissolved Particulate Matter. Solid particles in the NMR tube disrupt the magnetic field homogeneity.[13][14]
-
Solution: Re-prepare the sample, ensuring it is filtered through a small plug of glass wool or cotton in a Pasteur pipette before being transferred to the NMR tube.[15]
-
-
Possible Cause 3: Paramagnetic Impurities. The presence of paramagnetic metals can cause severe line broadening.[14]
-
Solution: Purify the sample further. Techniques like passing the compound through a short plug of silica or using a metal scavenger may be necessary.
-
Problem: I am unsure about the connectivity between the piperazine ring and the aniline ring.
-
Possible Cause: The key quaternary carbon (C-5) has no attached protons, so its connectivity cannot be determined from HSQC or COSY.
-
Solution: Run an HMBC experiment. Look for a correlation between the piperazine protons adjacent to the nitrogen (H-2'/H-6') and the aromatic carbon C-5. You should also see correlations from the aromatic protons H-4 and H-6 to the same C-5 carbon, confirming the attachment point.[10][11]
Problem: The N-methyl signal is a sharp singlet, but the piperazine ring protons are very broad.
-
Possible Cause: Intermediate rate of conformational exchange. The piperazine ring may be undergoing chair-chair interconversion at a rate that is slow on the NMR timescale, leading to broad peaks. The N-methyl group's rotation is typically much faster and remains a sharp singlet.
-
Solution:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[4] Cooling the sample should slow the exchange rate, resulting in sharp signals for each distinct conformer. Heating the sample should increase the exchange rate, causing the broad signals to coalesce into a single, sharp, averaged signal.
-
NOESY/ROESY: These experiments can help identify which protons are close in space, providing clues about the dominant conformation even with broad signals.[12]
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic C-H (H-3) | ~8.0 - 8.2 | ~125 - 130 | Doublet, deshielded by ortho -NO₂ group. |
| Aromatic C-H (H-4) | ~6.2 - 6.4 | ~105 - 110 | Double-doublet, shielded by para -NH₂ group. |
| Aromatic C-H (H-6) | ~6.7 - 6.9 | ~115 - 120 | Doublet, shielded by ortho -NH₂ and para -piperazinyl groups. |
| Amine (-NH₂) | ~5.9 - 6.2 | N/A | Broad singlet, exchangeable with D₂O.[3][6][7] Its chemical shift is highly dependent on solvent and concentration.[1] |
| Piperazine (-CH₂-N-Aryl) | ~3.1 - 3.3 | ~48 - 52 | Multiplet (often broad). These are the four protons on the two carbons adjacent to the nitrogen attached to the ring. |
| Piperazine (-CH₂-N-Me) | ~2.5 - 2.7 | ~54 - 56 | Multiplet (often broad). These are the four protons on the two carbons adjacent to the nitrogen with the methyl group. |
| N-Methyl (-CH₃) | ~2.2 - 2.4 | ~45 - 47 | Sharp singlet, integrating to 3H.[3] |
| Quaternary Aromatic (C-1, C-2, C-5) | N/A | ~125 - 155 | No signal in HSQC. Positions are determined by HMBC correlations. The carbon attached to the nitro group (C-2) and the amino group (C-1) will be significantly affected. The chemical shifts of carbons attached to nitrogen are typically in the 10-65 ppm range, but in aromatic systems, they are further downfield.[1] |
Experimental Protocols
Protocol: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 15-30 mg for ¹³C and 2D NMR, into a clean, dry vial.[14][15][16]
-
Select Solvent: Choose an appropriate deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆).[16] DMSO-d₆ is often a good choice for polar aniline derivatives.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14][16] Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Filter Sample: To remove any microscopic dust or undissolved particles, which can ruin spectral quality, filter the solution.[13]
-
Take a clean Pasteur pipette and tightly pack a small plug of glass wool or cotton into the narrow tip.[15]
-
Transfer the sample solution through the filtered pipette directly into a clean, dry 5 mm NMR tube.
-
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly with the sample identification.
-
D₂O Exchange (Optional): If confirmation of an N-H proton is required, acquire a standard ¹H NMR spectrum first. Then, add one drop of D₂O, cap the tube, shake vigorously for 30 seconds, and re-acquire the spectrum to observe the disappearance of the N-H signal.[7]
Visualizations
Caption: Experimental workflow from sample preparation to final data analysis.
Caption: Logical workflow for interpreting complex 2D NMR data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. bionmr.unl.edu [bionmr.unl.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 14. organomation.com [organomation.com]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. benchchem.com [benchchem.com]
Resolving Peak Tailing in HPLC Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that are relevant to HPLC analysis?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. As a basic compound, its behavior in reversed-phase HPLC is significantly influenced by the mobile phase pH.
| Property | Value | Implication for HPLC Analysis |
| Predicted pKa | 7.35 ± 0.42[1][2] | The compound is basic and will be protonated at pH values below its pKa. This is a key factor in secondary interactions with the stationary phase. |
| Predicted logP | 2.036[2] | Indicates moderate hydrophobicity, making it suitable for reversed-phase HPLC. |
| Structure | Contains a piperazine ring and an aniline moiety.[3] | The piperazine and aniline groups are basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[3][4] |
Q2: What is the primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC?
A2: The primary cause of peak tailing for basic compounds is secondary interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4][5] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the bonded phase (e.g., C18) and ionic interactions with the silanol groups, resulting in a distorted peak shape.[4][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7][8][9]
-
At mid-range pH (e.g., pH 4-7): The analyte (pKa ≈ 7.35) will be protonated (positively charged), and the residual silanols (pKa ≈ 3.5-4.5) will be deprotonated (negatively charged). This leads to strong ionic interactions and significant peak tailing.[5]
-
At low pH (e.g., pH 2-3): The analyte is protonated, but the residual silanols are protonated (neutral). This minimizes the ionic interactions, leading to improved peak symmetry.[10][11]
-
At high pH (e.g., pH > 8): The analyte is neutral, and the silanols are deprotonated. While this can also reduce tailing, high pH can degrade conventional silica-based columns.[12]
For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Step 1: Initial Assessment
Before making any changes to the method, it's important to confirm that the issue is indeed peak tailing and to rule out other potential problems.
How to Assess:
-
Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A value greater than 1.2 indicates significant tailing.[10]
-
Inject a Neutral Compound: If a neutral compound also shows tailing, the problem might be physical (e.g., a column void or dead volume in the system) rather than chemical. If the neutral compound has a symmetrical peak, the tailing is likely due to secondary interactions of your basic analyte.
Step 2: Method Optimization
If the tailing is specific to the basic analyte, the following method modifications can be implemented.
1. Adjust Mobile Phase pH
This is often the most effective way to reduce peak tailing for basic compounds.
-
Recommendation: Lower the mobile phase pH to between 2.5 and 3.5.[11] This protonates the residual silanol groups, minimizing their interaction with the protonated analyte.
-
Experimental Protocol:
-
Prepare an aqueous buffer with a pKa in the desired pH range (e.g., phosphate or formate buffer).
-
Adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.
-
Use a buffer concentration of 10-25 mM.[11]
-
| pH Adjustment Strategy | Expected Outcome |
| Low pH (2.5 - 3.5) | Improved peak symmetry due to suppression of silanol ionization. |
| Mid-range pH (4 - 7) | Significant peak tailing is likely. |
| High pH (>8) | Improved peak symmetry, but requires a pH-stable column. |
2. Use Mobile Phase Additives
If pH adjustment alone is insufficient, consider adding a competing base to the mobile phase.
-
Recommendation: Add 0.1% triethylamine (TEA) or another amine modifier to the mobile phase.[11] The competing base will interact with the active silanol sites, masking them from the analyte.
-
Experimental Protocol:
-
Add the amine modifier to the aqueous component of the mobile phase.
-
Be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime with prolonged use.
-
3. Optimize Organic Modifier and Buffer Concentration
-
Recommendation: Increasing the buffer concentration can help to mask residual silanol interactions.[11] The choice of organic modifier (acetonitrile vs. methanol) can also influence peak shape.
-
Experimental Protocol:
-
Increase the buffer concentration in increments (e.g., from 10 mM to 25 mM or 50 mM).[10]
-
If using acetonitrile, be cautious of buffer precipitation at high organic concentrations, especially with phosphate buffers. Consider using a more soluble buffer like ammonium formate or acetate.[11]
-
Evaluate both acetonitrile and methanol as the organic modifier.
-
Step 3: Column Selection and Care
The choice of HPLC column is critical for analyzing basic compounds.
1. Select an Appropriate Column
-
Recommendation: Use a modern, high-purity silica column that is end-capped or base-deactivated. These columns have a lower concentration of accessible residual silanols.[11]
-
Alternative Stationary Phases:
-
Polar-embedded phases: These have a polar group embedded in the alkyl chain, which helps to shield the silanols.[5]
-
Hybrid silica-organic phases: These often exhibit better peak shape for basic compounds and are stable over a wider pH range.
-
Polymer-based columns: These do not have silanol groups and are an option if tailing persists.
-
| Column Type | Description | Suitability for Basic Compounds |
| Type A Silica (Older) | High metal content and more acidic silanols.[4] | Prone to causing significant peak tailing.[4] |
| Type B Silica (Modern, High-Purity) | Low metal content and reduced silanol activity.[4] | Good starting point. |
| End-capped / Base-deactivated | Residual silanols are chemically bonded to reduce their activity.[11] | Highly recommended for basic compounds. |
| Polar-embedded | Contains a polar group within the alkyl chain.[5] | Often provides excellent peak shape for bases. |
| Hybrid Silica-Organic | A composite of silica and organic polymer. | Generally shows good performance and enhanced pH stability. |
2. Column Conditioning and Replacement
-
Recommendation: If peak tailing appears suddenly on a previously well-performing column, the column may be contaminated or degraded.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove potential contaminants.
-
If performance does not improve, the column may have a void at the inlet or the stationary phase may be irreversibly damaged. Consider replacing the column.
-
Step 4: Other Potential Issues
If peak tailing persists after optimizing the method and column, consider these other potential causes:
-
Sample Overload: Injecting too much sample can lead to peak distortion.[10] Try diluting the sample.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or tailing.[10] Ideally, dissolve the sample in the mobile phase.
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. chromtech.com [chromtech.com]
- 3. ovid.com [ovid.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. jordilabs.com [jordilabs.com]
Preventing degradation of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
Issue 1: Visible Color Change of the Solid Compound (e.g., darkening)
-
Possible Cause:
-
Oxidation: The aromatic amine or piperazine moiety may be susceptible to oxidation, which can lead to colored degradation products. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation. Nitroaromatic compounds are often light-sensitive.
-
-
Troubleshooting Steps:
-
Minimize Light Exposure: Immediately transfer the compound to an amber or opaque vial to protect it from light. Store the container in a dark location, such as a sealed cabinet.
-
Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Temperature Control: Store the compound at the recommended temperature (room temperature or refrigerated, as specified by the supplier) to slow down the rate of any potential oxidative reactions.
-
Purity Check: Perform a purity analysis (e.g., HPLC, LC-MS) to quantify the extent of degradation and identify any new impurity peaks.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause:
-
Hydrolysis: The aniline or other functional groups may be susceptible to hydrolysis, especially in the presence of moisture.
-
Oxidation: As mentioned above, oxidation can lead to the formation of new chemical entities.
-
Thermal Degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can cause degradation.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a desiccator or a controlled low-humidity environment.
-
Check for Contamination: Ensure that solvents and handling equipment are free from acidic or basic residues that could catalyze hydrolysis.
-
Review Temperature Logs: Confirm that the storage temperature has remained stable and within the recommended range. Avoid frequent temperature fluctuations.
-
Forced Degradation Study: To identify the likely degradation products, consider performing a forced degradation study (see Experimental Protocols section) to see which stress conditions (acid, base, oxidation, heat, light) generate the observed impurities.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on available safety data sheets and the chemical nature of the compound, the optimal storage conditions are in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[1][2] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on its structure, the most probable degradation pathways are:
-
Oxidation: The aromatic amine and piperazine moieties are susceptible to oxidation, potentially forming N-oxides or colored polymeric byproducts.[1][3]
-
Photodegradation: The nitroaniline chromophore can absorb UV-visible light, leading to photochemical decomposition.[4]
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions in the presence of water could potentially lead to hydrolysis of the aniline group, though this is less common for anilines compared to esters or amides.
Q3: How can I assess the stability of my sample of this compound?
A3: The most effective way to assess stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A stability-indicating method is one that can separate the intact compound from its degradation products. By comparing a stored sample to a reference standard or an initial time-point sample, you can quantify the remaining parent compound and detect the formation of any degradation products. A detailed protocol for a forced degradation study to develop such a method is provided below.
Q4: Should I be concerned about thermal degradation?
A4: The compound is a solid with a melting point in the range of 152-155°C.[5] Under recommended storage conditions (room temperature), thermal degradation is unlikely to be a significant issue. However, thermal decomposition can occur at elevated temperatures, generating carbon and nitrogen oxides.[1]
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (e.g., 20-25°C) | Prevents thermal degradation and slows kinetic rates of other degradation pathways. |
| Light | Store in an amber or opaque container in the dark | The nitroaniline moiety is a chromophore and is likely susceptible to photodegradation.[4] |
| Atmosphere | Purge with an inert gas (Argon or Nitrogen) | Minimizes oxidation of the amine and piperazine functional groups.[1] |
| Humidity | Store in a desiccator or low humidity environment | Prevents potential hydrolysis and moisture-induced physical changes. |
| Container | Tightly sealed, chemically inert glass vial | Prevents exposure to air and moisture and avoids reaction with the container material. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., phosphate or acetate)
-
HPLC system with UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Then, dissolve a portion to the target concentration for analysis.
-
Photodegradation: Expose the solid compound and a solution (e.g., in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method (see below for a starting method).
-
Diagram of Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm (or PDA scan) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Initial Analysis: Inject the unstressed and stressed samples from the forced degradation study using the starting HPLC conditions.
-
Method Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation peaks.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.
-
Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
By following these guidelines and protocols, researchers can effectively prevent, troubleshoot, and analyze the degradation of this compound, ensuring the quality and reliability of their experimental results.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline from laboratory to pilot scale. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an activated aryl halide, such as 5-chloro-2-nitroaniline or 5-fluoro-2-nitroaniline, with N-methylpiperazine. The nitro group on the aromatic ring activates the halide for displacement by the amine.[1][2]
Q2: What are the key differences in reaction conditions when moving from lab to pilot scale?
A2: When scaling up, adjustments to reaction parameters are often necessary to account for changes in heat and mass transfer. Key differences may include:
-
Reaction Time: Pilot-scale reactions may have longer reaction times due to slower heating and mixing.
-
Temperature Control: Maintaining a consistent temperature is more challenging in larger reactors. The exothermic nature of the reaction needs to be carefully managed to avoid side reactions.
-
Agitation: Efficient stirring is crucial to ensure homogeneity, and the type and speed of the agitator may need to be optimized for the larger vessel.
-
Reagent Addition: The rate of addition of reagents, particularly the N-methylpiperazine, may need to be controlled more carefully to manage the reaction exotherm.
Q3: How does the choice of solvent impact the scale-up of this synthesis?
A3: Solvent selection is critical for a successful and safe scale-up.[3] Dipolar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate SNAr reactions.[3] However, for pilot-scale production, factors such as boiling point, viscosity, cost, and safety become more important. It is advisable to consult solvent selection guides to choose a more sustainable and safer solvent that is also effective for the reaction.[1][4][5]
Q4: What are the primary safety concerns when handling the reagents for this synthesis at a pilot scale?
A4: Both nitroaromatic compounds and piperazine derivatives present specific hazards that must be managed in a pilot plant setting.
-
Nitroaromatics: These compounds can be toxic and may have explosive properties, especially at elevated temperatures.[6] It is crucial to have robust temperature control and to avoid conditions that could lead to thermal decomposition.
-
Piperazine Derivatives: Piperazine and its derivatives can be corrosive and cause skin and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is essential.[7]
-
Exothermic Reaction: The reaction itself is often exothermic. Careful control of reagent addition and efficient cooling are necessary to prevent a runaway reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Inefficient mixing in the larger reactor.2. Insufficient reaction temperature.3. Poor solubility of reactants. | 1. Optimize the agitator speed and design for the pilot reactor.2. Gradually increase the reaction temperature while monitoring for impurity formation.3. Consider a co-solvent or a different solvent with better solubility characteristics for all reactants at scale. |
| Formation of Impurities (e.g., bis-arylated piperazine) | 1. Localized high concentration of the aryl halide.2. Reaction temperature is too high. | 1. Add the 5-chloro-2-nitroaniline solution slowly and sub-surface to ensure rapid mixing with the N-methylpiperazine.2. Lower the reaction temperature and extend the reaction time if necessary. |
| Difficult Product Isolation/Crystallization | 1. Unfavorable solvent for crystallization.2. Presence of impurities inhibiting crystallization.3. Inefficient cooling or agitation during crystallization. | 1. Perform solvent screening to find an optimal anti-solvent for crystallization that provides good yield and crystal form.2. Analyze the crude product to identify impurities and adjust reaction or work-up conditions to minimize them.3. Develop a controlled cooling profile and optimize agitation to promote uniform crystal growth.[8] |
| Filtration and Drying Issues | 1. Small particle size or unfavorable crystal habit leading to slow filtration.2. Product is hygroscopic or contains residual solvent. | 1. Optimize crystallization conditions to obtain larger, more uniform crystals.[8][9]2. Implement a well-designed drying process with appropriate temperature and vacuum to remove residual solvents and moisture. |
Experimental Protocols
Laboratory Scale Synthesis
Materials:
-
5-chloro-2-nitroaniline (1.0 eq)
-
N-methylpiperazine (1.5 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-chloro-2-nitroaniline, potassium carbonate, and DMF.
-
Heat the mixture to 80-90 °C with stirring.
-
Slowly add N-methylpiperazine to the reaction mixture.
-
Maintain the reaction at 100-110 °C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and stir to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Pilot Scale Synthesis
Materials:
-
5-chloro-2-nitroaniline (1.0 eq)
-
N-methylpiperazine (1.2 - 1.5 eq)
-
Potassium carbonate (1.8 - 2.2 eq)
-
A suitable high-boiling point solvent (e.g., DMSO, NMP, or a greener alternative)
Procedure:
-
Charge the pilot plant reactor with 5-chloro-2-nitroaniline, potassium carbonate, and the chosen solvent.
-
Start agitation and begin heating the mixture to the desired reaction temperature (e.g., 90-100 °C) under a nitrogen atmosphere.
-
In a separate vessel, prepare a solution of N-methylpiperazine.
-
Once the reactor contents reach the target temperature, begin the controlled addition of the N-methylpiperazine solution. Monitor the internal temperature closely to manage the exotherm.
-
After the addition is complete, maintain the reaction at the set temperature (e.g., 110-120 °C) and monitor for completion by in-process control (IPC) analysis (e.g., HPLC).
-
Upon completion, cool the reaction mass to a suitable temperature for work-up (e.g., 50-60 °C).
-
Transfer the reaction mixture to a crystallization vessel.
-
Add an anti-solvent (e.g., water or isopropanol) under controlled conditions to induce crystallization.
-
Cool the slurry according to a pre-defined cooling profile to maximize yield and control crystal size.
-
Isolate the product by filtration (e.g., using a centrifuge or filter dryer).
-
Wash the filter cake with a suitable solvent to remove impurities.
-
Dry the product under vacuum at an appropriate temperature until the residual solvent content meets specifications.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) | Key Considerations for Scale-Up |
| Batch Size | 10 - 100 g | 10 - 50 kg | Process safety, equipment capacity, material handling. |
| Solvent Volume | 5 - 10 L/kg | 8 - 15 L/kg | May need to be adjusted for efficient mixing and heat transfer. |
| Reaction Temperature | 100 - 110 °C | 110 - 120 °C | Precise temperature control is critical to minimize side reactions. |
| Reaction Time | 4 - 8 hours | 6 - 12 hours | Dependent on mixing and heat transfer efficiency. |
| Yield | 85 - 95% | 80 - 90% | Yields may be slightly lower at scale due to transfer losses and work-up inefficiencies. |
| Purity (HPLC) | >98% | >99% | Impurity profile must be carefully monitored and controlled.[10][11] |
Visualizations
Experimental Workflow
Caption: A comparison of the typical experimental workflows for laboratory and pilot-scale synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues during the scale-up process.
References
- 1. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 6. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identifying impurities in 5-(4-Methylpiperazin-1-yl)-2-nitroaniline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. The information provided here will assist in identifying potential impurities in your samples through various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The most probable impurities in your sample originate from the synthetic route, which typically involves the nucleophilic aromatic substitution of 5-fluoro-2-nitroaniline with 1-methylpiperazine. Potential impurities can be categorized as:
-
Unreacted Starting Materials:
-
5-Fluoro-2-nitroaniline
-
1-Methylpiperazine
-
-
Process-Related Impurities:
-
Positional Isomers: Small amounts of isomers formed by the substitution at a different position on the nitroaniline ring, although less likely due to the directing effects of the functional groups.
-
Over-alkylation Products: Reaction of the aniline nitrogen of the product with another molecule of an alkylating agent if present.
-
Piperazine Dimer: Self-condensation of 1-methylpiperazine under certain conditions.
-
-
Degradation Products:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or an amino group, especially if the sample is exposed to reducing agents or light. This would result in the formation of 5-(4-methylpiperazin-1-yl)benzene-1,2-diamine.
-
Hydrolysis Products: While generally stable, under harsh acidic or basic conditions, cleavage of the piperazine ring or the C-N bond is possible, though unlikely under normal storage.
-
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
An unexpected peak in your HPLC chromatogram could be an impurity or a degradation product. Here’s a systematic approach to its identification:
-
Check for Obvious Sources:
-
Blank Injection: Run a blank (injection of your mobile phase) to ensure the peak is not from the solvent or the HPLC system.
-
Starting Materials: If available, inject standards of 5-fluoro-2-nitroaniline and 1-methylpiperazine to check if the retention time matches.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.
-
Compare the molecular weight to the potential impurities listed in Q1.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structure of the impurity.
-
-
Forced Degradation Studies:
-
Subject a sample of your material to stress conditions (acid, base, oxidation, heat, light).
-
Analyze the stressed samples by HPLC. If your unknown peak increases in any of these conditions, it is likely a degradation product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) is the most definitive technique for structure elucidation.
-
Q3: How can I prevent the degradation of my this compound sample?
To minimize degradation, proper storage and handling are crucial:
-
Storage: Store the material in a cool, dark, and dry place. Use well-sealed containers to protect it from moisture and air.
-
Light Sensitivity: Nitroaromatic compounds can be light-sensitive. Protect your samples from direct sunlight or strong artificial light by using amber vials or storing them in the dark.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
pH: Avoid exposure to strong acids or bases unless required for a specific experimental procedure.
Troubleshooting Guides
Issue 1: Multiple Peaks Observed in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Sample Overload | Dilute the sample and re-inject. Check if the peak shapes improve and if minor peaks are still present. |
| Presence of Impurities | Follow the identification workflow in FAQ Q2. |
| Poor Column Performance | Flush the column with a strong solvent. If the issue persists, replace the column. |
| Mobile Phase Issues | Ensure the mobile phase is properly mixed and degassed. Check for any precipitation. |
Issue 2: Inconsistent NMR Spectra
| Potential Cause | Troubleshooting Steps |
| Residual Solvent | Check for characteristic solvent peaks and ensure your sample is thoroughly dried. |
| Presence of Paramagnetic Impurities | This can cause peak broadening. Consider passing your sample through a small plug of silica gel. |
| Sample Degradation in Solution | Acquire the spectrum immediately after preparing the NMR sample. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
This method is a general starting point and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 400 nm (for nitroaromatics) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Mass Spectrometry (MS) Analysis
For LC-MS, couple the HPLC system with the above method to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ESI is recommended as the piperazine nitrogen is readily protonated.
-
Scan Range: m/z 100 - 1000
-
Expected [M+H]⁺ for this compound: m/z 237.1
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques:
-
¹H NMR: To observe the proton environment and for initial purity assessment.
-
¹³C NMR: To determine the number of unique carbons.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, and for structure elucidation of unknown impurities.
-
Data Presentation
Table 1: Potential Impurities and their Expected [M+H]⁺
| Compound Name | Structure | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| 5-Fluoro-2-nitroaniline | F-C₆H₃(NH₂)(NO₂) | C₆H₅FN₂O₂ | 156.12 | 157.0 |
| 1-Methylpiperazine | CH₃-N(CH₂)₄NH | C₅H₁₂N₂ | 100.16 | 101.1 |
| 5-(4-Methylpiperazin-1-yl)benzene-1,2-diamine | (CH₃-N(CH₂)₄N)-C₆H₃(NH₂)₂ | C₁₁H₁₈N₄ | 206.29 | 207.2 |
Visualizations
Synthetic Pathway and Potential Impurities
Caption: Synthetic route and potential process-related and degradation impurities.
Analytical Workflow for Impurity Identification
Caption: Logical workflow for the identification of unknown impurities.
Validation & Comparative
Unambiguous Structure Confirmation: A Comparative Guide to Analyzing 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
A definitive structural analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in the synthesis of novel tyrosine kinase inhibitors, has been achieved through single-crystal X-ray crystallography. This guide provides a comprehensive comparison of this powerful technique with other common analytical methods, offering researchers and drug development professionals a clear perspective on the strengths and limitations of each approach for unequivocal structure elucidation.
This guide presents a detailed breakdown of the crystallographic data for this compound and compares the depth of structural information it provides against what can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectroscopic data for the title compound is not publicly available, this guide utilizes data from closely related analogs to illustrate the principles and the nature of the information obtained from these techniques.
At a Glance: Comparing Analytical Techniques
| Analytical Technique | Information Provided | Destructive? | Sample Phase |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | No | Solid (single crystal) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships | No | Solution |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | No | Solid or Liquid |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems | No | Solution |
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.
Experimental Protocol: X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction data are collected on a detector. The resulting data is processed to determine the unit cell dimensions and the electron density map, which is then used to solve and refine the molecular structure.
Crystallographic Data for this compound[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₄O₂ |
| Molecular Weight | 236.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.027(2) Å |
| b | 6.121(1) Å |
| c | 17.524(4) Å |
| β | 103.79(3)° |
| Volume | 1148.7(4) ų |
| Z | 4 |
| R-factor | 0.064 |
The crystal structure reveals that the piperazine ring adopts a chair conformation.[1] An intramolecular hydrogen bond is observed between one of the amine hydrogens and an oxygen atom of the nitro group, forming an S(6) ring motif.[1] In the crystal lattice, molecules are linked by intermolecular N-H···N hydrogen bonds, creating chains.[1]
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable information about the molecule's structure in solution and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer, and the spectra (e.g., ¹H and ¹³C) are acquired.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 8.0 | d, dd | 3H |
| Amine-NH₂ | ~5.0 - 7.0 | br s | 2H |
| Piperazine-CH₂ | ~2.5 - 3.5 | m | 8H |
| Methyl-CH₃ | ~2.2 | s | 3H |
Note: This is a generalized prediction. Actual chemical shifts and multiplicities may vary.
The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperazine carbons, and the methyl carbon. The chemical shifts would be indicative of their electronic environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2800 - 3000 |
| N-O stretch (nitro) | 1500 - 1550 (asymmetric) and 1335 - 1385 (symmetric) |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) and placed in a cuvette. The absorbance of the solution is then measured over a range of UV and visible wavelengths.
The UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the nitroaniline chromophore. The position of the maximum absorption (λ_max) would be indicative of the extent of conjugation in the molecule.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural elucidation of this compound, offering precise bond lengths, bond angles, and stereochemical information. While NMR, IR, and UV-Vis spectroscopy are indispensable for confirming the presence of functional groups and determining the connectivity of atoms in solution, they do not provide the same definitive three-dimensional structural information as X-ray crystallography. For the unambiguous confirmation of a molecular structure, particularly for novel compounds in a drug development pipeline, single-crystal X-ray crystallography is the gold standard, with spectroscopic techniques serving as essential and complementary methods of verification.
References
A Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in the development of various pharmaceutical agents, is a critical process where efficiency and yield are paramount. This guide provides an objective comparison of microwave-assisted and conventional heating methods for its synthesis via nucleophilic aromatic substitution, supported by experimental data from analogous reactions.
Executive Summary
Microwave-assisted synthesis has emerged as a superior alternative to conventional heating for the synthesis of this compound and related compounds. The primary advantages of microwave irradiation include a dramatic reduction in reaction time, from many hours to mere minutes, and often a significant improvement in product yields.[1][2] This efficiency gain is attributed to the direct and rapid heating of the reaction mixture by microwave energy, which circumvents the slow and inefficient heat transfer associated with conventional methods.[3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the synthesis of this compound and analogous compounds using both microwave and conventional heating. The data is compiled from literature reports on similar nucleophilic aromatic substitution reactions.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 5 - 35 minutes[1] | 2 - 16 hours[2] |
| Reaction Yield | 55 - 96%[1] | Typically lower than microwave, with one analogous reaction reporting up to 96% with a very long reaction time. |
| Energy Efficiency | High (direct heating of reactants)[3] | Low (heating of vessel and surroundings)[3] |
| Process Control | Precise temperature and pressure control | Less precise, potential for localized overheating |
| Side Products | Often reduced due to shorter reaction times | Increased potential for side product formation |
Experimental Workflow
The general workflow for comparing the two synthetic methods is outlined below.
Caption: Comparative workflow for synthesis methods.
Experimental Protocols
Detailed methodologies for the synthesis of this compound from 5-fluoro-2-nitroaniline and 1-methylpiperazine are provided below as representative protocols for each heating method.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from general procedures for microwave-assisted nucleophilic aromatic substitutions.[1]
-
Reaction Setup: In a 10 mL microwave process vial, combine 5-fluoro-2-nitroaniline (1 mmol), 1-methylpiperazine (1.2 mmol), and a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature of 100-150°C for a duration of 5 to 35 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction vessel to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Conventional Heating Synthesis Protocol
This protocol is based on established methods for nucleophilic aromatic substitutions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-nitroaniline (1 mmol) and 1-methylpiperazine (1.2 mmol) in a high-boiling solvent such as DMSO or NMP (10 mL).
-
Heating: Heat the reaction mixture in an oil bath at 100-120°C for 2 to 16 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Precipitate the product by adding the reaction mixture to ice-cold water. Filter the solid, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the final product.
Conclusion
For the synthesis of this compound, microwave-assisted heating presents a compelling case for its adoption over conventional methods. The significant reduction in reaction time, potential for higher yields, and enhanced energy efficiency make it an attractive methodology for researchers in the fast-paced environment of drug discovery and development.[2][4] While conventional heating remains a viable option, it is considerably less efficient. The adoption of microwave technology can lead to a more sustainable and economical synthesis process.
References
Biological efficacy of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline derivatives as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as inhibitors of Sirtuin 6 (SIRT6), an NAD+-dependent histone deacetylase. Inhibition of SIRT6 is a promising therapeutic strategy for type 2 diabetes.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development in this area.
Quantitative Comparison of SIRT6 Inhibition
A series of this compound derivatives have been synthesized and evaluated for their inhibitory activity against SIRT6. The lead compound, this compound (referred to as compound 6d in foundational research), has demonstrated the most potent activity. The following table summarizes the key quantitative data for this lead compound and provides a framework for comparing related derivatives.
| Compound ID | Structure | Target | Assay | IC50 (µM) | KD (µM) | Selectivity |
| 6d | This compound | SIRT6 | Fluor de Lys (FDL) | 4.93[1] | 9.76 (SPR)[1], 10 (ITC)[1] | No activity against SIRT1-3 and HDAC1-11 at concentrations up to 200 µM[1] |
Note: The detailed structure-activity relationship (SAR) for a broader range of derivatives is often found within the full-text publications of foundational studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following are protocols for the key experiments cited in the evaluation of these SIRT6 inhibitors.
Fluor de Lys (FDL) SIRT6 Inhibition Assay
This two-step fluorescence-based assay is a standard method for measuring the activity of sirtuins.
-
Deacetylation Reaction:
-
The SIRT6 enzyme is incubated with the test compound and an acetylated peptide substrate linked to a fluorophore and a quencher.
-
The reaction is initiated by the addition of NAD+.
-
During incubation, SIRT6 deacetylates the lysine residue on the peptide substrate.
-
-
Developer Step:
-
A developer solution, containing a protease (e.g., trypsin), is added to the reaction mixture.
-
The developer specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher.
-
The resulting increase in fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the deacetylase activity of SIRT6.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (inhibitor) and an analyte (enzyme).
-
Immobilization:
-
Recombinant SIRT6 protein is immobilized on the surface of a sensor chip.
-
-
Binding Analysis:
-
A solution containing the this compound derivative at various concentrations is flowed over the sensor chip surface.
-
The binding of the inhibitor to the immobilized SIRT6 causes a change in the refractive index at the surface, which is detected in real-time as a response signal.
-
-
Data Analysis:
-
The association and dissociation rates are measured from the sensorgram.
-
The equilibrium dissociation constant (KD) is calculated from these rates to determine the binding affinity.
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes that occur upon binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
The SIRT6 enzyme is placed in the sample cell of the calorimeter.
-
The this compound derivative is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers.
-
-
Titration:
-
The inhibitor is titrated into the enzyme solution in a series of small injections.
-
The heat released or absorbed during the binding event is measured for each injection.
-
-
Data Analysis:
-
The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to enzyme.
-
This binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Signaling Pathway and Experimental Workflow
SIRT6 Signaling Pathway in Glucose Metabolism
Inhibition of SIRT6 has been shown to increase the levels of the glucose transporter GLUT-1, leading to a reduction in blood glucose. This makes SIRT6 a promising target for the treatment of type 2 diabetes.[1]
Experimental Workflow for Inhibitor Evaluation
The evaluation of novel this compound derivatives as SIRT6 inhibitors typically follows a structured workflow.
References
Comparative Analysis of Predicted ¹H and ¹³C NMR Data for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
This guide provides a comparative analysis of the predicted proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Due to the absence of experimentally acquired and published spectral data in readily accessible scientific literature, this analysis relies on spectral predictions generated from computational chemistry software. Such predictions are valuable tools for researchers in the fields of chemical synthesis, drug discovery, and structural elucidation, offering insights into the expected spectral features of a molecule.
This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its expected NMR characteristics. The guide includes predicted data tables, general experimental protocols for NMR data acquisition, and visualizations to aid in understanding the molecular structure and the analytical workflow.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using commercially available NMR prediction software and are presented as a guide for spectral interpretation. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 7.90 | d | 9.2 | 1H |
| H4 | 6.40 | dd | 9.2, 2.5 | 1H |
| H6 | 6.25 | d | 2.5 | 1H |
| H7, H11 (Piperazine) | 3.20 | t | 5.0 | 4H |
| H8, H10 (Piperazine) | 2.55 | t | 5.0 | 4H |
| H12 (Methyl) | 2.30 | s | - | 3H |
| NH₂ | 5.80 | br s | - | 2H |
Atom numbering corresponds to the structure in Figure 1. d: doublet, dd: doublet of doublets, t: triplet, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C1 | 148.0 |
| C2 | 128.5 |
| C3 | 125.0 |
| C4 | 108.0 |
| C5 | 155.0 |
| C6 | 105.0 |
| C7, C11 (Piperazine) | 48.0 |
| C8, C10 (Piperazine) | 54.5 |
| C12 (Methyl) | 45.5 |
Atom numbering corresponds to the structure in Figure 1.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring ¹H and ¹³C NMR spectra. These protocols are applicable to a wide range of organic molecules, including this compound, and can be adapted for use with various NMR spectrometers.
¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 2-5 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the compound and has a residual solvent peak that does not overlap with signals of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 30° or 45° pulse angle to ensure adequate signal intensity without causing saturation, especially for quantitative measurements.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for sufficient relaxation of the protons between scans. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 10-20 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent.
-
-
Instrument Setup:
-
Follow the same procedure for inserting the sample, locking, and shimming as for ¹H NMR.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected range for carbon chemical shifts (typically 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing ¹H-¹³C coupling.
-
A 30° pulse angle is commonly used for qualitative spectra.
-
Set the relaxation delay (d1) to 1-2 seconds. Note that quaternary carbons often have longer relaxation times and may require a longer delay for accurate observation.
-
Acquire a significantly larger number of scans compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum using the solvent's carbon signal (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
Visualizations
The following diagrams illustrate the chemical structure of the target compound with numbered atoms for NMR peak assignment and a general workflow for NMR analysis.
Figure 1: Chemical structure of this compound with atom numbering for NMR peak assignment.
Figure 2: General workflow for conducting an NMR experiment, from sample preparation to spectral analysis.
Comparative Analysis of HPLC Purity Validation for Synthesized 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. It also explores alternative analytical techniques and presents supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction to this compound and its Purity Assessment
This compound (CAS No. 23491-48-7) is a key intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors for enzymes like SIRT6.[1][2] The purity of this intermediate is critical as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). HPLC is a widely used technique for the purity determination of such non-volatile and thermally labile compounds.[3]
Molecular Structure:
A common synthetic route involves the reaction of 5-fluoro-2-nitroaniline with 1-methylpiperazine.[1] This synthesis can lead to process-related impurities, including unreacted starting materials and potential side-products.
High-Performance Liquid Chromatography (HPLC) Purity Validation
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of pharmaceutical intermediates.[8] This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
This protocol describes a validated RP-HPLC method for the quantification and purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate buffer (pH 4.0)[9]
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 35 °C[10]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL[10]
-
Sample Preparation: Accurately weigh and dissolve approximately 20 mg of the synthesized compound in the mobile phase (initial conditions) to prepare a stock solution. Further dilute as necessary to be within the linear range of the instrument.
The following table summarizes the representative quantitative data obtained from the HPLC analysis of three different batches of synthesized this compound.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Purity (Area %) | 99.6% | 99.2% | 99.8% | ≥ 99.0% |
| Retention Time (min) | 15.2 | 15.3 | 15.2 | ± 0.2 min of standard |
| Impurity 1 (Area %) | 0.15% | 0.30% | 0.08% | ≤ 0.2% |
| Impurity 2 (Area %) | 0.10% | 0.25% | 0.05% | ≤ 0.2% |
| Total Impurities (Area %) | 0.4% | 0.8% | 0.2% | ≤ 1.0% |
Note: This data is representative and for illustrative purposes.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific types of impurities.
| Technique | Principle | Advantages | Disadvantages | Primary Application for this Compound |
| HPLC-UV | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile compounds; robust and reproducible.[11] | May not be suitable for highly volatile or thermally unstable compounds. | Primary method for purity and impurity profiling. |
| Gas Chromatography (GC) | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile impurities.[3][12] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[13] | Analysis of volatile starting materials (e.g., 1-methylpiperazine) or residual solvents.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight information for peak identification; high sensitivity and selectivity.[11][13] | More complex and expensive instrumentation. | Identification of unknown impurities and degradation products.[9] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, fast, and inexpensive; useful for reaction monitoring.[14] | Lower resolution and sensitivity compared to HPLC; not quantitative. | Rapid qualitative assessment of reaction completion and purity. |
Potential Impurities in Synthesized this compound
Based on the common synthetic route, the following impurities could potentially be present in the final product.
| Impurity | Structure | Source | Typical Analytical Method |
| 5-fluoro-2-nitroaniline | Unreacted starting material | HPLC, GC-MS | |
| 1-methylpiperazine | Unreacted starting material | GC, Derivatization followed by HPLC[10] | |
| Isomeric Byproducts | e.g., 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | Side reaction during synthesis | HPLC, LC-MS |
| Over-alkylated products | Side reaction | HPLC, LC-MS |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the purity validation process.
Caption: Experimental workflow for HPLC purity validation.
Caption: Relationships between the compound, impurities, and analytical methods.
References
- 1. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. CAS 23491-48-7: this compound [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Efficacy of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline and its Analogs in Cancer Cell Lines: An In Vitro Analysis
For Immediate Release
A comprehensive analysis of the in vitro activity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline and related piperazine derivatives reveals a promising landscape for this class of compounds in oncology research. While direct cytotoxic data for this compound against a broad panel of cancer cell lines is emerging, its established role as a potent and selective inhibitor of Sirtuin 6 (SIRT6) provides a strong rationale for its potential as an anticancer agent.[1][2][3] This guide synthesizes the available data on related piperazine-containing compounds, offering a comparative framework for researchers, scientists, and drug development professionals.
Comparative In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various piperazine derivatives against a range of human cancer cell lines. This data, gathered from multiple studies, provides a benchmark for the potential efficacy of this compound and its analogs.
| Compound ID/Name | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Dispiropiperazine Derivative (SPOPP-3) | SW480 | Colon Cancer | 5.06 ± 1.43 |
| HT29 | Colon Cancer | 5.42 ± 0.96 | |
| HCT116 | Colon Cancer | 2.44 ± 0.83 | |
| Various (18 cell lines) | Multiple | 0.63 - 13 | |
| Ciprofloxacin Derivative | HCT116 | Colon Cancer | Concentration-dependent |
| A549 | Non-small cell lung | Concentration-dependent | |
| Triapine Analogs (L1-L12) | HCT116 p53+/+ | Colon Cancer | 0.120 - 1.900 |
| HCT116 p53-/- | Colon Cancer | 0.123 - 1.336 | |
| MCF-7 | Breast Cancer | 0.204 - 3.807 | |
| N-Alkyl-Nitroimidazole | MDA-MB-231 | Breast Cancer | ~16.7 |
| A549 | Lung Cancer | ~17.0 | |
| Piperazine-Pyrazolo-Quinoxalin-2(1H)-one | A549 | Lung Cancer | Not specified |
| HCT-116 | Colon Cancer | Not specified | |
| MIAPaCa-2 | Pancreatic Cancer | Not specified | |
| Sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitrile (7b) | Kelly | Neuroblastoma | 1.9 |
| SHSY5Y | Neuroblastoma | Not specified | |
| HepG2, Huh7 | Hepatocellular Carcinoma | 1.5 - 4.0 | |
| MCF7, MDA-MB-231 | Breast Cancer | 1.5 - 4.0 | |
| HeLa | Cervical Cancer | 1.5 - 4.0 | |
| M21 | Melanoma | 1.5 - 4.0 |
Mechanism of Action: The Role of SIRT6 Inhibition
This compound has been identified as a potent and selective inhibitor of SIRT6, a histone deacetylase that plays a multifaceted role in cancer biology.[1][2] SIRT6 can act as both a tumor suppressor and an oncogene depending on the cellular context.[4][5] However, its inhibition has been shown to induce apoptosis and cell cycle arrest in various cancer models, suggesting that targeting SIRT6 is a viable anticancer strategy.[6][7]
SIRT6 is involved in DNA repair, genome stability, and metabolic pathways.[4] By inhibiting SIRT6, compounds like this compound can disrupt these processes in cancer cells, leading to their demise. The signaling pathways affected by SIRT6 inhibition are complex and can involve the modulation of key proteins such as p53, NF-κB, and HIF-1α.[8][9]
Caption: SIRT6 inhibition by this compound can modulate various downstream targets, leading to apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
The in vitro cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.
Cell Cycle Analysis Protocol
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of a test compound.
Conclusion
The available evidence strongly suggests that this compound and its structural analogs represent a promising class of molecules for further investigation in cancer drug discovery. Their ability to inhibit SIRT6 and induce cancer cell death warrants more extensive studies to fully elucidate their therapeutic potential. Future research should focus on direct in vitro cytotoxicity screening of this compound against a comprehensive panel of cancer cell lines and in vivo efficacy studies in relevant animal models.
References
- 1. SIRT6 in Cancer: Mechanistic Insights into Its Dual Roles in Cancer Biology and Implications for Precision Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 23491-48-7 | Benchchem [benchchem.com]
- 4. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
Cross-Validation of Analytical Methods for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The objective is to present a cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. This comparison, supported by experimental data, will aid researchers in selecting the most appropriate analytical technique for their specific needs, whether for routine quality control or trace-level impurity analysis.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two or more distinct analytical procedures to ensure that they provide equivalent results within acceptable limits. This process is essential when transferring methods between laboratories, implementing a new method to replace an existing one, or when data from different analytical techniques need to be correlated. The core principle is to demonstrate the interchangeability of the methods for their intended purpose.
Analytical Methods for this compound
Two primary chromatographic methods have been evaluated for the quantitative analysis of this compound: HPLC-UV and UPLC-MS/MS. Each method offers a unique set of advantages in terms of sensitivity, selectivity, and instrumentation requirements.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The HPLC-UV method provides a robust and widely accessible approach for the routine quantification of this compound. This technique is suitable for assay and purity determinations where the concentration of the analyte is relatively high.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The UPLC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the determination of trace levels of this compound, such as in impurity profiling or pharmacokinetic studies. The use of tandem mass spectrometry provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices.
Comparative Performance Data
The following tables summarize the quantitative performance data for the HPLC-UV and UPLC-MS/MS methods, based on comprehensive validation studies conducted in accordance with International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Chromatographic System | Standard HPLC System | UHPLC System |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at a specified wavelength (e.g., 254 nm) | Tandem Mass Spectrometry (ESI+) |
| Run Time | ~15 minutes | ~5 minutes |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS methods are provided below to facilitate replication and implementation.
Experimental Protocol for HPLC-UV Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer (pH 7.0) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Dilute with the mobile phase as necessary.
Experimental Protocol for UPLC-MS/MS Method
1. Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: Precursor Ion (m/z) → Product Ion (m/z) for this compound (specific values to be determined during method development).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in a 50:50 methanol:water mixture to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).
-
Sample Solution: Prepare the sample in a 50:50 methanol:water mixture to achieve a final concentration within the calibration range.
Visualizations
To further illustrate the experimental workflows and logical relationships, the following diagrams are provided.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Caption: Logical relationship between analytical methods, their attributes, and applications.
Conclusion
The cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound demonstrates that both techniques are suitable for their respective intended purposes. The HPLC-UV method is a reliable and cost-effective choice for routine quality control and assays where analyte concentrations are in the µg/mL range. In contrast, the UPLC-MS/MS method provides significantly higher sensitivity and selectivity, making it the preferred method for trace-level quantification in the ng/mL range, which is crucial for impurity profiling and other specialized applications. The choice between these methods should be based on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.
A Comparative Guide to the Pharmacokinetic Properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline and its derivatives represent a promising scaffold in medicinal chemistry. The incorporation of a piperazine moiety is a common strategy in drug design to enhance pharmacokinetic profiles and orient pharmacophoric groups for optimal interaction with biological targets.[1][2] These compounds have garnered interest for a range of therapeutic applications, including the development of novel inhibitors for enzymes like SIRT6, which are potential targets for diabetes treatment.[3][4] This guide provides a comparative overview of the available data, details common experimental methodologies, and outlines the general pharmacokinetic pathways relevant to this class of compounds.
While specific, direct comparative pharmacokinetic data for a series of this compound analogs are not extensively available in the public domain, this guide synthesizes foundational information on the parent compound and the general characteristics of related nitroaniline and piperazine derivatives.
Comparative Data Summary
Quantitative pharmacokinetic parameters for specific analogs are sparse in publicly available literature. However, a summary of the known physicochemical and biological data for the parent compound, this compound, is presented below. This information is critical for predicting and understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | This compound | Notes |
| Molecular Formula | C11H16N4O2 | [3][5][6] |
| Molecular Weight | 236.27 g/mol | [1][3][5] |
| Melting Point | 152-155°C | [3][5] |
| Boiling Point | 444.2±45.0 °C (Predicted) | [3] |
| pKa | 7.35±0.42 (Predicted) | [3] |
| XLogP3 | 1.1 | [5] |
| Biological Target | SIRT6 Inhibitor | [4] |
| Biological Activity (IC50) | 4.93 μM against SIRT6 | [4] |
| Solubility | Soluble in water and organic solvents. | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are representative protocols for compound synthesis and in vivo pharmacokinetic analysis.
Synthesis of this compound
This protocol describes a common method for synthesizing the parent compound via nucleophilic aromatic substitution.
Materials:
-
5-Fluoro-2-nitroaniline
-
N-methylpiperazine
-
Triethylamine (TEA)
-
N-methylpyrrolidone (NMP)
-
Deionized water
Procedure:
-
Combine 5-Fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methylpyrrolidone (1.5 ml).[3]
-
Heat the reaction mixture in a microwave reactor at 100°C for 20 hours.[3]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with deionized water (50 ml) and stir for 20 minutes to precipitate the product.[3]
-
Filter the resulting yellow solid, wash it with deionized water, and dry it under a high vacuum to yield the final product.[3]
-
Confirm the product identity and purity using liquid chromatography-mass spectrometry (LC-MS).[3]
General Protocol for In Vivo Pharmacokinetic Studies in Rodents
This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a test compound in a preclinical animal model, such as rats.
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment, with free access to food and water.
-
Dosing:
-
Divide animals into groups for different administration routes (e.g., intravenous and oral).
-
For oral administration, formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administer via oral gavage.
-
For intravenous administration, dissolve the compound in a vehicle like saline with a co-solvent (e.g., DMSO) and inject it into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the compound in plasma.[7]
-
Prepare plasma samples by protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizations
General ADME Pathway
The following diagram illustrates the principal stages of a drug's journey through the body, a fundamental concept in pharmacokinetics.
Caption: General ADME pathway for an orally administered drug.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.
Caption: Standard experimental workflow for a preclinical PK study.
References
- 1. This compound | 23491-48-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 23491-48-7 [m.chemicalbook.com]
- 4. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Benchmarking the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline against literature methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of literature methods for the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in the manufacturing of various pharmaceuticals, including the tyrosine kinase inhibitor Imatinib. The primary synthetic route documented is the nucleophilic aromatic substitution (SNAr) reaction. This document compares different iterations of this method and explores potential alternative pathways.
Comparison of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 5-halo-2-nitroaniline with 1-methylpiperazine. The most commonly employed starting materials are 5-fluoro-2-nitroaniline and 5-chloro-2-nitroaniline. The electron-withdrawing nitro group in the ortho position and the halogen in the para position to the departing halide facilitate this reaction.
Below is a summary of the quantitative data from various literature methods.
| Method | Starting Material | Reagents & Solvent | Reaction Conditions | Yield | Purification | Reference |
| Benchmark SNAr | 5-fluoro-2-nitroaniline | 1-methylpiperazine, Triethylamine (TEA), N-Methyl-2-pyrrolidone (NMP) | 100°C, 16 hours (Conventional Heating) | 96% | Not specified | [1] |
| Microwave-Assisted SNAr | 5-fluoro-2-nitroaniline | 1-methylpiperazine, Triethylamine (TEA), N-Methyl-2-pyrrolidone (NMP) | 100°C, 20 hours (Microwave Irradiation) | ~92% (calculated) | Washed with deionized water, dried under high vacuum. | [2] |
| SNAr (Chloro) | 5-chloro-2-nitroaniline | 1-methylpiperazine | Not specified | Not specified | Not specified |
Note: The yield for the microwave-assisted method was calculated based on the reported starting mass of 1g of 5-fluoro-2-nitroaniline and a product mass of 1.45g.
Experimental Protocols
Benchmark Synthesis: Nucleophilic Aromatic Substitution (Conventional Heating)
This protocol is based on the high-yield synthesis from 5-fluoro-2-nitroaniline.
Materials:
-
5-fluoro-2-nitroaniline
-
1-methylpiperazine
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vessel, combine 5-fluoro-2-nitroaniline, 1-methylpiperazine, and triethylamine in N-methyl-2-pyrrolidone.
-
Heat the reaction mixture to 100°C.
-
Maintain the temperature and stir the mixture for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified by standard laboratory techniques.
Microwave-Assisted Nucleophilic Aromatic Substitution
This method offers an alternative heating technique that can influence reaction times and outcomes.
Materials:
-
5-fluoro-2-nitroaniline (1 g)
-
1-methylpiperazine (0.752 ml)
-
Triethylamine (TEA) (1.86 ml)
-
N-Methyl-2-pyrrolidone (NMP) (1.5 ml)
-
Deionized water
Procedure:
-
Combine 5-fluoro-2-nitroaniline (1 g), 1-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methyl-2-pyrrolidone (1.5 ml) in a microwave reactor vessel.[2]
-
Heat the reaction mixture to 100°C using microwave irradiation and maintain for 20 hours.[2]
-
After completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with 50 ml of deionized water and stir for 20 minutes.[2]
-
Filter the resulting yellow solid.[2]
-
Wash the solid with deionized water and dry it under high vacuum to obtain this compound (1.45 g).[2]
Synthesis from 5-chloro-2-nitroaniline
Potential Alternative Synthetic Routes
While the SNAr reaction is the most prevalent method, other modern cross-coupling reactions could theoretically be employed for the synthesis of this compound. However, specific examples for this particular molecule are not found in the surveyed literature.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It could potentially be used to couple 1-methylpiperazine with a suitably protected 3-halo-6-nitroaniline derivative. The choice of palladium catalyst, ligand, and base would be crucial for a successful reaction.
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds. It typically requires higher temperatures than palladium-catalyzed methods. An Ullmann condensation could potentially be used to couple 1-methylpiperazine with 5-halo-2-nitroaniline.
Product Purification and Characterization
The final product is a yellow solid.[2] Purification methods mentioned in the literature include:
-
Washing: The crude product can be washed with deionized water to remove inorganic salts and water-soluble impurities.[2]
-
Drying: Drying under high vacuum is used to remove residual solvent and water.[2]
-
Recrystallization: For obtaining high-purity material, for example for crystallographic analysis, recrystallization from a suitable solvent like methanol can be performed.[2] The choice of solvent for recrystallization is critical and should be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.
The identity and purity of the product are typically confirmed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and melting point analysis. The reported melting point for this compound is in the range of 152-155°C.
Visualizing the Synthetic Pathway
The following diagrams illustrate the primary synthetic pathway and the logical relationship of the discussed methods.
Caption: Synthetic pathway for this compound.
Caption: Logical relationship of synthetic methods.
References
Safety Operating Guide
Proper Disposal of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Guide for Laboratory Professionals
The following document provides essential safety, logistical, and procedural information for the proper disposal of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7). Adherence to these guidelines is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This substance should be treated as hazardous chemical waste from the point of generation through final disposal.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, ensure that all safety protocols are strictly followed. The immediate availability of emergency equipment is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat or protective clothing, and chemical safety goggles or a face shield.[1][2]
-
Ventilation: Handle the compound exclusively in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of dust or particulates.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes. Avoid the formation of dust and aerosols during handling.[1][2][3]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is used or stored.[1][4]
-
Emergency Stations: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][4]
Hazard Profile and Data
This compound is classified as an irritant. The primary hazards are summarized below.
Hazard Classification Summary
| Hazard Classification | GHS Code | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1][2] |
NFPA 704 Hazard Diamond Ratings
| Category | Rating | Description | Citations |
| Health | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury. | [1] |
| Flammability | 0 | Materials that will not burn under typical fire conditions. | [1] |
| Instability | - | Not specified | |
| Special | - | Not specified |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical. This material must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[5][6]
1. Waste Identification and Segregation
-
Classify Waste: All materials contaminated with this compound, including the pure compound, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous chemical waste.
-
Avoid Mixing: Do not mix this waste with incompatible materials. Keep it separate from aqueous waste streams and incompatible chemicals like strong oxidizing agents or strong acids.[6]
2. Containerization and Labeling
-
Select Container: Use a dedicated, leak-proof, and sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene).
-
Transfer Waste: Carefully transfer the solid waste into the designated container. Minimize dust generation during this process.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date.
-
3. Storage
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][2]
-
Secondary Containment: Store the container in a secondary containment unit to prevent the spread of material in case of a leak.
-
Restricted Access: The storage area should be locked up or otherwise secured to prevent unauthorized access.[2]
4. Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed and authorized professional waste disposal company.[1]
-
Recommended Disposal Method: The recommended method of disposal is high-temperature incineration at a permitted facility equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products.[1][7]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[2][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if dust is present, before entering the spill area.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[8]
-
Collection: Carefully sweep or shovel the contained material into a suitable, labeled container for hazardous waste disposal.[1] Avoid actions that generate dust.[1][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials and contaminated items for disposal as hazardous waste.[8]
-
Reporting: Report the incident to the appropriate safety officer or department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the safety precautions outlined below.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07: Exclamation Mark[1]
| Hazard Classification | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN 166, 29 CFR 1910.133 |
| Skin Protection | - Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. - Lab coat. - Long pants. - Close-toed shoes. | 29 CFR 1910.136, 29 CFR 1910.138 |
| Respiratory Protection | For weighing and handling the solid, a NIOSH-approved respirator should be used if not handled in a fume hood. | 29 CFR 1910.134 |
Operational Plan: Safe Handling and Use
Adherence to the following procedural steps is mandatory when working with this compound.
1. Engineering Controls and Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate work area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Avoid contact with strong oxidizing agents.[1]
2. Handling the Chemical:
-
Before handling, put on all required PPE as specified in the table above.
-
Avoid breathing dust, mist, or spray.[1]
-
Prevent contact with skin and eyes.[1]
-
Minimize the generation of dust.[1]
-
After handling, wash hands thoroughly with soap and water.[1]
3. First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[1]
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.
-
Sweep or shovel spills into an appropriate container for disposal, minimizing dust generation.[1]
2. Disposal of Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
3. Final Disposal:
-
Dispose of contents/container in accordance with licensed collector's sorting instructions.[1]
-
It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber for disposal.[1]
-
Do not allow the product to enter drains or public waters.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
